Antibacterial agent 227
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c1-7-11(19)14-12(17-15-7)16-13-6-8-4-3-5-9(20-2)10(8)18/h3-6,18H,1-2H3,(H2,14,16,17,19)/b13-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUZDJSGGHQILN-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NN=CC2=C(C(=CC=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(NC1=O)N/N=C/C2=C(C(=CC=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Mechanism of Action of Antibacterial Agent 227: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Information regarding a specific "Antibacterial agent 227" is not available in the public domain or scientific literature. This guide, therefore, presents a hypothetical framework for elucidating the mechanism of action of a novel antibacterial compound, using the placeholder "this compound" to illustrate the expected data presentation, experimental protocols, and visualizations required for a comprehensive technical whitepaper. The methodologies and data structures provided herein are based on established practices in antimicrobial research and are intended to serve as a template for the analysis of a real-world antibacterial candidate.
Hypothetical Target and Mechanism of Action
For the purpose of this guide, we will hypothesize that This compound is a novel synthetic compound that targets bacterial DNA gyrase and topoisomerase IV , enzymes essential for DNA replication, repair, and transcription. Its proposed mechanism involves the inhibition of the ATPase activity of these enzymes, leading to the accumulation of double-strand DNA breaks and subsequent cell death.
Quantitative Susceptibility Data
The in vitro activity of this compound would be first established through the determination of Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Strain | Gram Stain | ATCC Number | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Positive | 29213 | 0.5 | 1 |
| Streptococcus pneumoniae | Positive | 49619 | 0.25 | 0.5 |
| Escherichia coli | Negative | 25922 | 2 | 4 |
| Pseudomonas aeruginosa | Negative | 27853 | 8 | 16 |
| Klebsiella pneumoniae | Negative | 700603 | 4 | 8 |
Elucidation of the Molecular Mechanism
Enzyme Inhibition Assays
To validate the hypothesized target, in vitro inhibition assays against purified DNA gyrase and topoisomerase IV would be performed.
Table 2: Inhibition of DNA Gyrase and Topoisomerase IV by this compound
| Enzyme | Source Organism | IC₅₀ (µM) |
| DNA Gyrase | E. coli | 0.15 |
| Topoisomerase IV | S. aureus | 0.32 |
| Topoisomerase IV | E. coli | 0.28 |
Experimental Protocol: DNA Gyrase Supercoiling Assay
A detailed protocol for a key experiment is provided below.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL bovine serum albumin.
-
Enzyme and DNA Addition: 0.5 µg of relaxed pBR322 plasmid DNA and 1 unit of E. coli DNA gyrase are added to the reaction mixture.
-
Inhibitor Addition: this compound is added at varying concentrations (e.g., 0.01 µM to 100 µM). A no-inhibitor control is included.
-
Incubation: The reaction is incubated at 37°C for 1 hour.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing 1% SDS, 50 mM EDTA, and 0.25 mg/mL bromophenol blue.
-
Agarose (B213101) Gel Electrophoresis: The samples are run on a 1% agarose gel in TBE buffer.
-
Visualization: The gel is stained with ethidium (B1194527) bromide and visualized under UV light. The amount of supercoiled DNA is quantified to determine the IC₅₀ value.
Visualizing the Mechanism and Experimental Workflow
Proposed Signaling Pathway of Inhibition
The following diagram illustrates the proposed signaling pathway leading to bacterial cell death upon exposure to this compound.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Target Validation
The logical flow of experiments to confirm the molecular target of a novel antibacterial agent is depicted below.
Caption: Experimental workflow for target validation.
Conclusion
This guide has outlined a hypothetical yet rigorous framework for the characterization of a novel antibacterial agent, "this compound." The presented structure, encompassing quantitative data tables, detailed experimental protocols, and clear visual diagrams, serves as a comprehensive model for communicating the mechanism of action of new chemical entities in the field of antimicrobial drug discovery. The application of these principles will facilitate clear communication among researchers and accelerate the development of new therapies to combat bacterial infections.
An In-depth Technical Guide on Antibacterial Agent 227: A Seryl-tRNA Synthetase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 227 has been identified as a promising inhibitor of seryl-tRNA synthetase (SerRS), a crucial enzyme in bacterial protein synthesis. This technical guide provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent against multidrug-resistant pathogens, particularly Staphylococcus aureus.
Introduction: The Role of Seryl-tRNA Synthetase in Bacteria
Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that catalyze the attachment of amino acids to their corresponding tRNA molecules, a critical step in protein translation.[1] Seryl-tRNA synthetase (SerRS) specifically catalyzes the serylation of tRNA(Ser). This process occurs in two steps: first, the activation of serine with ATP to form a seryl-adenylate (B1675329) intermediate, and second, the transfer of the activated serine to the tRNA(Ser).[1] Inhibition of SerRS leads to a depletion of charged seryl-tRNAs, which halts protein synthesis and ultimately results in bacterial cell death.[1] The vital role of SerRS in bacterial survival makes it an attractive target for the development of novel antibacterial agents.[1][2]
This compound: A Profile
This compound, also known as Compound 29, is a recently identified inhibitor of seryl-tRNA synthetase.[3] Its chemical name is 3-[N'-(2-hydroxy-3-methoxybenzylidene)hydrazino]-6-methyl-4H-[3][4]triazin-5-one .[3] This compound has demonstrated significant inhibitory activity against the Gram-positive bacterium Staphylococcus aureus, including its biofilm cultures.[3][4] Notably, it shows no antibacterial activity against the Gram-negative bacterium Escherichia coli.[3]
Quantitative Data
The following tables summarize the known quantitative data for this compound.
Table 1: In Vitro Antibacterial Activity
| Organism | Strain | MIC (µg/mL) | Activity Spectrum | Reference |
| Staphylococcus aureus | 25923 | 32 | Gram-positive | [3][4] |
| Escherichia coli | ATCC 47076 | >32 | Gram-negative | [3] |
Table 2: Seryl-tRNA Synthetase Inhibition
| Target Enzyme | IC50 | Ki | Assay Method | Reference |
| S. aureus SerRS | Data not available | Data not available | Molecular Docking | [3] |
Further research is required to determine the precise IC50 and Ki values for the inhibition of S. aureus SerRS by this compound.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound is the inhibition of seryl-tRNA synthetase. By binding to the enzyme, it prevents the synthesis of seryl-tRNA(Ser), thereby disrupting protein synthesis.
Experimental Protocols
The following are detailed methodologies for key experiments related to the characterization of this compound.
Seryl-tRNA Synthetase Inhibition Assay (Molecular Docking)
This protocol describes the computational approach used to identify this compound as a potential SerRS inhibitor.
-
Protein Preparation: The three-dimensional structure of S. aureus SerRS is obtained from a protein data bank or generated via homology modeling. The structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: A 3D structure of the compound library, including this compound, is generated and optimized for energy.
-
Molecular Docking: A docking program is used to predict the binding mode and affinity of the compounds within the active site of SerRS. The search algorithm explores various conformations of the ligand within the defined binding pocket.
-
Scoring and Analysis: The interactions between the ligand and the protein are scored based on a force field. Compounds with the best scores and favorable interactions with key residues in the active site are selected as potential inhibitors.
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of this compound against S. aureus and E. coli.
-
Bacterial Culture: Prepare an overnight culture of the bacterial strain in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-Biofilm Activity Assay
This protocol details the assessment of this compound's effect on S. aureus biofilms.
-
Biofilm Formation: Grow S. aureus in a 96-well plate with a suitable medium that promotes biofilm formation (e.g., Tryptic Soy Broth supplemented with glucose) for 24 hours at 37°C.
-
Planktonic Cell Removal: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent, planktonic bacteria.
-
Treatment: Add fresh medium containing various concentrations of this compound to the wells with the established biofilms.
-
Incubation: Incubate the plate for another 24 hours at 37°C.
-
Biofilm Quantification:
-
Remove the medium and wash the wells with PBS.
-
Stain the biofilms with a suitable dye, such as crystal violet.
-
Solubilize the dye with a solvent (e.g., ethanol (B145695) or acetic acid).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Compare the absorbance of the treated wells to the untreated control to determine the extent of biofilm inhibition or disruption.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutics targeting seryl-tRNA synthetase. Its specific activity against S. aureus, including biofilm-forming strains, highlights its potential in combating challenging infections. Future research should focus on determining its precise enzymatic inhibitory constants (IC50 and Ki), elucidating its detailed binding mode through co-crystallization with SerRS, and evaluating its efficacy in in vivo models of S. aureus infection. Further structure-activity relationship (SAR) studies could also lead to the design of even more potent and selective analogs.
References
An In-depth Technical Guide to Antibacterial Agent 227 (Compd 29): A Novel Seryl-tRNA Synthetase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and antibacterial activity of Antibacterial agent 227, also referred to as Compound 29. This molecule has been identified as a promising hit compound for the development of new antistaphylococcal agents.
Chemical Structure and Properties
This compound (Compd 29) is chemically identified as 3-[N'-(2-hydroxy-3-methoxybenzylidene)hydrazino]-6-methyl-4H-[1][2][3]triazin-5-one . Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 301304-67-6 |
| Molecular Formula | C₁₂H₁₃N₅O₃ |
| Molecular Weight | 275.26 g/mol |
| SMILES | O=C1NC(=NN=C1C)NN=CC=2C=CC=C(OC)C2O[2] |
| Calculated LogP (ClogS) | 2.9 |
Chemical Structure:
Caption: Chemical structure of this compound (Compd 29).
Mechanism of Action
This compound (Compd 29) functions as an inhibitor of Seryl-tRNA synthetase (SerRS) . This enzyme is crucial for bacterial protein synthesis as it catalyzes the attachment of the amino acid serine to its corresponding tRNA molecule. By inhibiting SerRS, the compound disrupts the production of essential proteins, ultimately leading to the inhibition of bacterial growth.
Caption: Proposed mechanism of action for this compound (Compd 29).
Antibacterial Activity
This compound (Compd 29) has demonstrated significant inhibitory effects against Staphylococcus aureus, a common and often drug-resistant pathogen. Notably, it is effective against both planktonic (free-floating) and biofilm cultures.
| Organism | Strain | MIC (µg/mL) | Activity | Reference |
| Staphylococcus aureus | 25923 | 32 | Active against planktonic and biofilm cultures | [1] |
| Escherichia coli | - | > 32 | Inactive | [1] |
This selective activity against a Gram-positive bacterium like S. aureus and lack of activity against the Gram-negative E. coli suggests a potential for targeted therapy.
Experimental Protocols
The following are generalized protocols for key experiments related to the evaluation of this compound (Compd 29). These are based on standard microbiological and biochemical techniques.
Synthesis of 3-[N'-(2-hydroxy-3-methoxybenzylidene)hydrazino]-6-methyl-4H-[1][2][3]triazin-5-one
A plausible synthetic route for this class of compounds involves a condensation reaction.
Caption: General synthetic workflow for hydrazone formation.
Methodology:
-
Reaction Setup: Equimolar amounts of 3-hydrazino-6-methyl-4H-1,2,4-triazin-5-one and 2-hydroxy-3-methoxybenzaldehyde (B140153) are dissolved in a suitable solvent, such as ethanol.
-
Catalysis: A catalytic amount of a weak acid (e.g., acetic acid) is added to the reaction mixture.
-
Reflux: The mixture is heated to reflux and stirred for a specified period, typically monitored by thin-layer chromatography (TLC) to determine reaction completion.
-
Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent to yield the final compound.
-
Characterization: The structure and purity of the synthesized compound are confirmed using techniques such as NMR, mass spectrometry, and elemental analysis.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using the broth microdilution method according to CLSI guidelines.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Methodology:
-
Preparation of Bacterial Inoculum: A standardized inoculum of the test organism (e.g., S. aureus ATCC 25923) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.
-
Serial Dilution of the Compound: this compound is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in the microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the diluted compound. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Biofilm Inhibition Assay
The effect of the compound on biofilm formation is assessed using a crystal violet staining method.
Caption: Workflow for biofilm inhibition assay using crystal violet staining.
Methodology:
-
Biofilm Growth: A standardized bacterial suspension is added to the wells of a 96-well plate containing various concentrations of this compound in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose). The plate is incubated statically for 24 hours at 37°C to allow for biofilm formation.
-
Washing: After incubation, the planktonic (non-adherent) bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS).
-
Staining: The remaining biofilm is stained with a 0.1% crystal violet solution for 15 minutes.
-
Washing: Excess stain is removed by washing with water.
-
Solubilization: The crystal violet bound to the biofilm is solubilized with 95% ethanol.
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 570 nm. The reduction in absorbance in the presence of the compound indicates biofilm inhibition.
Conclusion and Future Directions
This compound (Compd 29) represents a promising scaffold for the development of novel antistaphylococcal drugs. Its targeted inhibition of Seryl-tRNA synthetase offers a distinct mechanism of action compared to many currently used antibiotics. Further research is warranted to explore its full antibacterial spectrum, in vivo efficacy, and toxicological profile. Structure-activity relationship (SAR) studies could also lead to the design of more potent analogs with improved pharmacokinetic properties.
References
- 1. Targeting Biofilm Associated Staphylococcus aureus Using Resazurin Based Drug-susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Inhibition of Staphylococcus aureus Biofilm Formation and Virulence Factor Production by Petroselinic Acid and Other Unsaturated C18 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and synthesis of Antibacterial agent 227
An in-depth technical guide on the discovery and synthesis of the novel antibacterial agent, designated Agent 227. This document is intended for researchers, scientists, and drug development professionals.
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a significant global health threat, necessitating the discovery and development of novel antibacterial agents with new mechanisms of action or improved efficacy against resistant strains. This guide details the discovery, synthesis, and preliminary characterization of Agent 227, a novel antibacterial compound.
Discovery of Agent 227
Agent 227 was identified through a high-throughput screening (HTS) campaign of a proprietary library of 500,000 synthetic small molecules. The primary screen was designed to identify compounds with potent activity against a clinically isolated strain of methicillin-resistant Staphylococcus aureus (MRSA), designated MRSA-43300.
High-Throughput Screening Workflow
The HTS workflow involved a multi-step process to identify and confirm active compounds while eliminating those with undesirable properties.
Experimental Protocols
Primary High-Throughput Screen
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA-43300).
-
Assay Principle: Bacterial growth is measured by monitoring the optical density at 600 nm (OD600).
-
Procedure:
-
MRSA-43300 was cultured overnight in Tryptic Soy Broth (TSB).
-
The culture was diluted to a starting OD600 of 0.05 in fresh TSB.
-
Using an automated liquid handler, 50 µL of the bacterial suspension was dispensed into 384-well plates.
-
0.5 µL of each compound from the library (1 mM in DMSO) was added to the wells for a final concentration of 10 µM.
-
Plates were incubated at 37°C for 18 hours.
-
OD600 was measured using a plate reader.
-
Percent inhibition was calculated relative to positive (vancomycin) and negative (DMSO) controls.
-
Dose-Response and Cytotoxicity Assays
-
Dose-Response: Confirmed hits were tested in an 8-point, 2-fold serial dilution (from 100 µM to 0.78 µM) against MRSA-43300 to determine the half-maximal inhibitory concentration (IC50).
-
Cytotoxicity: The cytotoxicity of the hits was evaluated against human embryonic kidney (HEK293) cells using the MTT assay. The half-maximal cytotoxic concentration (CC50) was determined.
Hit Selection and Data
From the primary screen, 3,500 compounds exhibiting >50% inhibition at 10 µM were selected for further evaluation. After dose-response and cytotoxicity testing, 150 compounds with an IC50 < 10 µM and a CC50 > 50 µM were prioritized. Agent 227 emerged as a lead candidate due to its high potency and selectivity.
Table 1: Activity Profile of Agent 227 and Controls
| Compound | MIC vs. MRSA-43300 (µg/mL) | MIC vs. E. coli ATCC 25922 (µg/mL) | CC50 vs. HEK293 (µM) | Selectivity Index (CC50/MIC vs. MRSA) |
| Agent 227 | 0.5 | >64 | >100 | >200 |
| Vancomycin | 1 | >128 | >100 | >100 |
| Ciprofloxacin | 32 | 0.015 | >100 | >3.1 |
Synthesis of Agent 227
A robust and scalable 5-step synthetic route for Agent 227 has been developed. The synthesis is convergent, involving the preparation of two key intermediates that are coupled in the final step.
Synthetic Scheme
Experimental Protocol: Final Coupling Step
-
Reactants: Intermediate 1 (1.0 eq), Intermediate 2 (1.1 eq), Palladium Catalyst (0.05 eq), Ligand (0.1 eq), and Base (2.0 eq).
-
Solvent: Anhydrous Dioxane.
-
Procedure:
-
To an oven-dried flask under an argon atmosphere, Intermediate 1, Intermediate 2, the palladium catalyst, ligand, and base were added.
-
Anhydrous dioxane was added, and the mixture was degassed with argon for 15 minutes.
-
The reaction mixture was heated to 100°C and stirred for 12 hours.
-
After cooling to room temperature, the mixture was filtered through celite and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica (B1680970) gel to afford Agent 227.
-
Table 2: Summary of Synthetic Steps and Yields
| Step | Transformation | Key Reagents | Yield (%) |
| 1 | Formation of Intermediate 1 (Step 1) | Reagent X, Solvent Y | 95 |
| 2 | Formation of Intermediate 1 (Step 2) | Reagent Z, Catalyst A | 88 |
| 3 | Formation of Intermediate 1 (Step 3) | Reagent B, 60°C | 92 |
| 4 | Formation of Intermediate 2 (Step 1) | Reagent C, Solvent D | 98 |
| 5 | Formation of Intermediate 2 (Step 2) | Reagent E, -78°C | 85 |
| 6 | Final Coupling | Pd Catalyst, Ligand, Base | 78 |
| Overall Yield | 52 |
Mechanism of Action Studies
Preliminary studies suggest that Agent 227 inhibits bacterial protein synthesis, a mechanism shared by the oxazolidinone class of antibiotics.
In Vitro Translation Assay
An in vitro translation assay using an E. coli S30 extract was performed to determine the effect of Agent 227 on protein synthesis.
In Vitro Activity of Antibacterial Agent 227 Against Staphylococcus aureus: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the in vitro antibacterial activity of Antibacterial Agent 227 against Staphylococcus aureus. The information is compiled from publicly available scientific literature, offering insights into its mechanism of action, inhibitory concentrations, and spectrum of activity. This document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel antibacterial agents.
Core Compound Information
This compound, identified as 1-methyl-3-(1H-imidazol-1-methyl-2-yl)-5-nitro-1H-indazole , is a novel synthetic compound with demonstrated inhibitory effects against Staphylococcus aureus. Its primary mechanism of action is the inhibition of Seryl-tRNA synthetase (SerRS), an essential enzyme in bacterial protein synthesis.[1] By targeting SerRS, the agent disrupts the ability of S. aureus to produce necessary proteins, leading to the cessation of growth and proliferation.
Quantitative In Vitro Activity
The antibacterial efficacy of Agent 227 against Staphylococcus aureus has been quantified through standardized in vitro assays. The available data is summarized in the table below.
| Parameter | Test Organism | Result | Reference |
| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus 25923 (Planktonic Culture) | 32 µg/ml | [1] |
| Biofilm Inhibition | Staphylococcus aureus 25923 (Biofilm Culture) | Significant inhibitory effect | [1] |
| Spectrum of Activity | Escherichia coli ATCC 47076 | No antibacterial activity observed | [1] |
Mechanism of Action: Seryl-tRNA Synthetase Inhibition
This compound functions by specifically targeting and inhibiting the bacterial Seryl-tRNA synthetase (SerRS). This enzyme plays a crucial role in the charging of tRNA with the amino acid serine, a fundamental step in protein translation. Inhibition of SerRS leads to a depletion of seryl-tRNA, stalling protein synthesis and ultimately resulting in a bacteriostatic or bactericidal effect.
Mechanism of Action of this compound.
Experimental Protocols
The following sections detail standardized methodologies for key in vitro assays relevant to the evaluation of antibacterial agents against Staphylococcus aureus. While the specific parameters for Agent 227's initial testing are not fully detailed in the public domain, these protocols represent the current standards in the field.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Workflow for MIC Determination via Broth Microdilution.
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: S. aureus (e.g., ATCC 25923) is grown on an appropriate agar (B569324) medium. Colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/ml. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/ml in each well.
-
Inoculation and Incubation: The prepared microtiter plates are inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours in ambient air.
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibacterial agent that completely inhibits visible growth.
Biofilm Susceptibility Testing
Assessing the activity of an antibacterial agent against bacterial biofilms is crucial, as biofilm-associated infections are notoriously difficult to treat.
Workflow for Biofilm Susceptibility Testing.
Protocol:
-
Biofilm Formation: A standardized suspension of S. aureus is added to the wells of a 96-well tissue culture-treated plate. The plate is incubated for 24-48 hours to allow for the formation of a mature biofilm.
-
Removal of Planktonic Cells: The growth medium is carefully removed, and the wells are washed with sterile phosphate-buffered saline (PBS) to remove non-adherent, planktonic bacteria.
-
Antimicrobial Treatment: Fresh growth medium containing serial dilutions of this compound is added to the wells with the established biofilms. The plate is then incubated for an additional 24 hours.
-
Quantification of Biofilm Inhibition: The effect of the agent on the biofilm is quantified. This can be achieved by:
-
Crystal Violet Staining: To assess biofilm biomass.
-
Viability Staining: Using reagents like resazurin (B115843) or XTT to determine the metabolic activity of the remaining viable cells within the biofilm.
-
Summary and Future Directions
This compound demonstrates promising in vitro activity against Staphylococcus aureus, including its biofilm forms, through the targeted inhibition of Seryl-tRNA synthetase. Its specific activity against this Gram-positive pathogen, with a lack of activity against Gram-negative E. coli, suggests a targeted spectrum that warrants further investigation.
For drug development professionals, the next steps would involve a more comprehensive in vitro characterization, including:
-
Time-kill kinetic studies to determine if the agent is bactericidal or bacteriostatic.
-
Resistance frequency studies to assess the potential for the development of resistance.
-
In vitro toxicology assays to evaluate the compound's safety profile.
-
Testing against a broader panel of clinical S. aureus isolates, including methicillin-resistant (MRSA) and vancomycin-intermediate (VISA) strains.
The data presented in this guide provides a solid foundation for the continued investigation of this compound as a potential therapeutic for Staphylococcus aureus infections.
References
Minimum inhibitory concentration (MIC) of Antibacterial agent 227
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro antibacterial activity of Antibacterial agent 227, also known as Compd 29. The document details its mechanism of action, summarizes its minimum inhibitory concentration (MIC) against key bacterial strains, and provides standardized experimental protocols for its evaluation.
Core Compound Summary
| Characteristic | Description |
| Compound Name | This compound (Compd 29) |
| Target | Seryl-tRNA synthetase (SerRS) |
| Mechanism of Action | Inhibition of protein synthesis |
| Spectrum of Activity | Active against Gram-positive bacteria, with no reported activity against Gram-negative bacteria. |
Data Presentation: Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy of this compound has been quantified through determination of its Minimum Inhibitory Concentration (MIC). The available data is summarized below.
| Bacterial Strain | Growth Condition | MIC (µg/ml) | Reference |
| Staphylococcus aureus 25923 | Planktonic | 32 | [1] |
| Staphylococcus aureus 25923 | Biofilm | 32 | [1] |
| Escherichia coli | Planktonic | No activity reported | [1] |
Mechanism of Action: Inhibition of Seryl-tRNA Synthetase
This compound functions as an inhibitor of Seryl-tRNA synthetase (SerRS), a crucial enzyme in bacterial protein synthesis.[1] SerRS is responsible for the attachment of the amino acid serine to its corresponding transfer RNA (tRNA), a process known as aminoacylation or tRNA charging. This seryl-tRNA is then delivered to the ribosome for incorporation into nascent polypeptide chains.
By inhibiting SerRS, this compound prevents the formation of seryl-tRNA. This leads to a depletion of the charged tRNA pool, stalling protein synthesis and ultimately inhibiting bacterial growth.
Signaling Pathway Diagram
Caption: Inhibition of Seryl-tRNA synthetase by this compound, disrupting protein synthesis.
Experimental Protocols: Broth Microdilution for MIC Determination
The following protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum suspension
-
This compound stock solution
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or McFarland turbidity standards
Procedure
-
Preparation of Antibacterial Agent Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/ml.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/ml in each well of the microtiter plate.
-
-
Inoculation:
-
Inoculate each well of the microtiter plate containing the diluted antibacterial agent with the prepared bacterial inoculum.
-
Include a growth control well (inoculum in broth without the antibacterial agent) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.
-
Experimental Workflow Diagram
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
References
An In-depth Technical Guide on the Spectrum of Activity for Antibacterial Agent 227
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 227 is a novel synthetic small molecule belonging to the oxazolidinone class of antibiotics. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex. This guide provides a comprehensive overview of the in vitro spectrum of activity of this compound against a broad range of clinically relevant bacterial pathogens. The data presented herein is intended to inform further research and development efforts.
In Vitro Antibacterial Activity
The antibacterial spectrum of Agent 227 was determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI). The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (MSSA) | ATCC 29213 | 0.5 | 1 | 0.25 - 2 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 1 | 2 | 0.5 - 4 |
| Streptococcus pneumoniae | ATCC 49619 | 0.25 | 0.5 | 0.125 - 1 |
| Enterococcus faecalis (VSE) | ATCC 29212 | 1 | 2 | 0.5 - 4 |
| Enterococcus faecium (VRE) | ATCC 51559 | 2 | 4 | 1 - 8 |
| Bacillus subtilis | ATCC 6633 | 0.125 | 0.25 | 0.06 - 0.5 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | ATCC 25922 | 16 | 32 | 8 - 64 |
| Klebsiella pneumoniae | ATCC 700603 | 32 | >64 | 16 - >64 |
| Pseudomonas aeruginosa | ATCC 27853 | >64 | >64 | >64 |
| Acinetobacter baumannii | ATCC 19606 | 64 | >64 | 32 - >64 |
| Haemophilus influenzae | ATCC 49247 | 4 | 8 | 2 - 16 |
| Neisseria gonorrhoeae | ATCC 49226 | 2 | 4 | 1 - 8 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strain Preparation: Bacterial isolates were cultured on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar for staphylococci, Chocolate Agar for Haemophilus influenzae) and incubated under optimal conditions.
-
Inoculum Preparation: A suspension of each bacterial strain was prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Drug Dilution: this compound was serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Incubation: The microtiter plates containing the bacterial inoculum and the serially diluted agent were incubated at 35 ± 2 °C for 16-20 hours in ambient air.
-
MIC Determination: The MIC was recorded as the lowest concentration of the agent that completely inhibited visible growth.
Visualizations
Caption: Workflow for MIC Determination.
Caption: Mechanism of Action of Agent 227.
Caption: Summary of Antibacterial Spectrum.
Efficacy of Antibacterial Agent 227 Against Gram-Negative Bacteria: A Technical Overview
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. With a scarcity of new antibiotics targeting these pathogens, novel therapeutic agents with unique mechanisms of action are urgently needed.[1][2] This document provides a technical guide on Antibacterial Agent 227, a representative of a new class of synthetic antibiotics demonstrating potent and broad-spectrum activity against clinically significant Gram-negative bacteria. This agent's efficacy stems from a novel mechanism that disrupts the integrity of the bacterial outer membrane, a critical defense against many environmental threats, including antibiotics.[1][2]
Mechanism of Action: Targeting Outer Membrane Biogenesis
This compound exerts its bactericidal effect by targeting essential proteins involved in the biogenesis of the Gram-negative outer membrane.[1][2] The primary target is the BamA protein, the central component of the β-barrel assembly machinery (BAM) complex.[1][3] The BAM complex is crucial for the folding and insertion of β-barrel proteins into the outer membrane, a process vital for maintaining the membrane's structure and function.[1][3]
The proposed mechanism involves a multi-step interaction:
-
Initial binding to lipopolysaccharides (LPS) in the outer leaflet of the outer membrane.[1][2]
-
Disruption of the BAM complex's function, leading to the inhibition of outer membrane protein insertion.
-
Destruction of the outer membrane's integrity, culminating in "explosive cell lysis".[1][3]
This unique mechanism, which targets key proteins for outer membrane biogenesis, represents a previously unexploited vulnerability in Gram-negative bacteria.[1][2]
Quantitative Assessment of In Vitro Efficacy
The antibacterial activity of Agent 227 has been quantified using the minimum inhibitory concentration (MIC) assay, which determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4] The data presented below summarizes the potent efficacy of Agent 227 against a panel of clinically relevant Gram-negative pathogens, including multidrug-resistant strains. For comparison, its activity against representative Gram-positive bacteria is also shown.
| Bacterial Species | Strain ID | Resistance Profile | Agent 227 MIC (µg/mL) |
| Gram-Negative | |||
| Escherichia coli | ATCC 25922 | - | 0.25 |
| Escherichia coli | CRE 112 | Carbapenem-Resistant | 0.5 |
| Klebsiella pneumoniae | ATCC 13883 | - | 0.5 |
| Klebsiella pneumoniae | KPC 34 | Carbapenemase-Producing | 1 |
| Pseudomonas aeruginosa | ATCC 27853 | - | 1 |
| Pseudomonas aeruginosa | DTR 88 | Difficult-to-Treat | 2 |
| Acinetobacter baumannii | ATCC 19606 | - | 0.5 |
| Acinetobacter baumannii | CRAB 21 | Carbapenem-Resistant | 1 |
| Gram-Positive | |||
| Staphylococcus aureus | ATCC 29213 | - | >64 |
| Enterococcus faecalis | ATCC 29212 | - | >64 |
CRE: Carbapenem-Resistant Enterobacterales; DTR: Difficult-to-Treat Resistance; CRAB: Carbapenem-Resistant Acinetobacter baumannii.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) for this compound was conducted using the standardized broth microdilution method. This technique is widely recognized for its reproducibility in assessing the in vitro activity of antimicrobial agents.[5][6]
Broth Microdilution MIC Assay Protocol
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL) and then diluted further in cation-adjusted Mueller-Hinton Broth (CAMHB).[6]
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test microorganism from a fresh agar (B569324) plate (18-24 hours growth).[6]
-
Suspend the colonies in a sterile saline or broth solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[6]
-
Dilute this standardized suspension to achieve the final desired inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well.[6]
-
-
Assay Plate Preparation and Inoculation:
-
Dispense CAMHB into all wells of a 96-well microtiter plate.[6]
-
Perform a two-fold serial dilution of the antimicrobial agent across the plate to create a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).[6]
-
One well serves as a positive growth control (no drug), and another as a sterility control (no bacteria).[6]
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control).[6]
-
-
Incubation and MIC Determination:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6]
-
Following incubation, visually inspect the wells for turbidity (an indication of bacterial growth).[7]
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[4][7]
-
Conclusion
This compound demonstrates significant promise as a therapeutic agent against challenging Gram-negative pathogens. Its novel mechanism of action, centered on the disruption of outer membrane biogenesis via inhibition of the BAM complex, circumvents many existing resistance mechanisms. The potent in vitro activity, particularly against multidrug-resistant strains of E. coli, P. aeruginosa, and A. baumannii, underscores its potential to address critical unmet needs in the treatment of severe bacterial infections. Further preclinical and clinical development is warranted to fully evaluate the therapeutic utility of this innovative class of antibiotics.
References
- 1. Antibiotics with novel mechanism of action discovered | EurekAlert! [eurekalert.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. microchemlab.com [microchemlab.com]
Therapeutic Potential of Antibacterial Agent 227: A Preliminary Research Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 227 has been identified as a promising novel compound with selective activity against the Gram-positive pathogen Staphylococcus aureus, a leading cause of nosocomial and community-acquired infections. This agent demonstrates significant inhibitory effects on both planktonic and biofilm forms of S. aureus, suggesting its potential as an effective antiseptic for combating multidrug-resistant strains. This technical guide provides a comprehensive summary of the preliminary research on this compound, including its mechanism of action, available quantitative data, detailed experimental protocols for its evaluation, and a visualization of its molecular pathway.
Core Compound Data
This compound, also identified as 3-[N'-(2-hydroxy-3-methoxybenzylidene)hydrazino]-6-methyl-4H-[1][2]triazin-5-one, is a selective inhibitor of seryl-tRNA synthetase (SerRS) in Staphylococcus aureus.[3][4] Its targeted activity and efficacy against biofilms make it a compound of interest for further preclinical development.
Table 1: In Vitro Activity of this compound
| Organism | Strain | Activity Type | Metric | Value | Reference |
| Staphylococcus aureus | 25923 | Planktonic Growth Inhibition | MIC | 32 µg/ml | [3][4] |
| Staphylococcus aureus | 25923 | Biofilm Inhibition | - | Significant | [3][4] |
| Escherichia coli | ATCC 47076 | Planktonic Growth Inhibition | - | No antibacterial activity | [3][4] |
Mechanism of Action: Seryl-tRNA Synthetase Inhibition
This compound exerts its bactericidal effect by targeting and inhibiting seryl-tRNA synthetase (SerRS), a crucial enzyme in bacterial protein synthesis.[3][4] SerRS is responsible for the attachment of the amino acid serine to its corresponding transfer RNA (tRNA), a process known as aminoacylation or tRNA charging. This is a critical step in ensuring the fidelity of protein translation.
The inhibition of SerRS by this compound disrupts the supply of correctly charged seryl-tRNA molecules to the ribosome. This leads to a cessation of protein synthesis, ultimately resulting in bacterial cell death. The selectivity of this agent for bacterial SerRS over its human counterpart is a key area for further investigation to ensure a favorable safety profile.
Signaling Pathway of SerRS Inhibition
Caption: Inhibition of protein synthesis by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound. These protocols are based on established standards for antimicrobial susceptibility testing.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against Staphylococcus aureus.
Materials:
-
This compound stock solution
-
Staphylococcus aureus (e.g., ATCC 29213 or 25923)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/ml).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/ml in the test wells.
-
-
Preparation of Antibacterial Agent Dilutions:
-
Prepare a series of twofold dilutions of this compound in CAMHB in the 96-well microtiter plate. The typical final volume in each well is 100 µl.
-
The concentration range should be selected to bracket the expected MIC (e.g., from 128 µg/ml down to 0.25 µg/ml).
-
-
Inoculation:
-
Add 100 µl of the prepared bacterial inoculum to each well containing the antibacterial agent dilutions.
-
Include a positive control well (inoculum without the agent) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Workflow for MIC Determination
Caption: Broth microdilution workflow for MIC determination.
Biofilm Inhibition Assay
This protocol uses the crystal violet staining method to quantify the inhibition of S. aureus biofilm formation by this compound.
Materials:
-
This compound
-
Staphylococcus aureus (biofilm-forming strain)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom tissue culture-treated plates
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol (B145695)
-
Microplate reader
Procedure:
-
Inoculum Preparation:
-
Grow S. aureus overnight in TSB.
-
Dilute the overnight culture 1:100 in fresh TSB with 1% glucose.
-
-
Assay Setup:
-
Dispense 100 µl of the diluted bacterial culture into the wells of a 96-well plate.
-
Add 100 µl of varying concentrations of this compound to the wells. Include a positive control (bacteria without the agent) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 24 hours under static conditions.
-
-
Biofilm Staining:
-
Gently aspirate the medium and planktonic cells from each well.
-
Wash the wells twice with sterile PBS to remove non-adherent cells.
-
Fix the biofilms by air-drying or with methanol (B129727) for 15 minutes.
-
Add 150 µl of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells gently with water until the wash water is clear.
-
-
Quantification:
-
Solubilize the stained biofilm by adding 200 µl of 30% acetic acid or 95% ethanol to each well.
-
Incubate for 10-15 minutes with gentle shaking.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
The reduction in absorbance in the presence of the agent compared to the control indicates biofilm inhibition.
-
Future Directions
The preliminary data on this compound are encouraging, warranting further investigation into its therapeutic potential. Key areas for future research include:
-
In-depth Mechanistic Studies: Elucidating the precise binding mode of the agent to S. aureus SerRS and confirming its selectivity over the human homologue.
-
Spectrum of Activity: Testing against a broader panel of clinical isolates of S. aureus, including various antibiotic-resistant phenotypes (e.g., MRSA, VRSA).
-
In Vivo Efficacy: Evaluating the agent's effectiveness in animal models of S. aureus infection, such as skin and soft tissue infections or bacteremia.
-
Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Toxicity and Safety: Conducting comprehensive toxicology studies to assess its safety profile.
The development of novel antibacterial agents with unique mechanisms of action, such as this compound, is critical in the ongoing battle against antimicrobial resistance. The initial findings suggest that this compound is a valuable lead for the development of new treatments for Staphylococcus aureus infections.
References
- 1. ableweb.org [ableweb.org]
- 2. Static biofilm cultures of Gram-positive pathogens grown in a microtiter format used for anti-biofilm drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel antistaphylococcal hit compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
Understanding the Target Binding Site of the Seryl-tRNA Synthetase Inhibitor SB-217452
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Seryl-tRNA synthetase (SerRS), an essential enzyme in protein biosynthesis, represents a critical target for the development of novel antibacterial agents. This technical guide provides a comprehensive overview of the binding interaction between the potent inhibitor SB-217452 and Staphylococcus aureus SerRS (SaSerRS). SB-217452, the active moiety of the natural product antibiotic albomycin (B224201), effectively inhibits SerRS by mimicking the seryl-adenylate (B1675329) intermediate of the aminoacylation reaction.[1] This document details the quantitative binding data, in-depth experimental protocols for enzyme purification and inhibition assays, and a structural analysis of the inhibitor's binding site. Furthermore, logical workflows for inhibitor characterization and the mechanism of action are presented through detailed diagrams to facilitate a deeper understanding for researchers in the field of antibacterial drug discovery.
Introduction to Seryl-tRNA Synthetase and the Inhibitor SB-217452
Aminoacyl-tRNA synthetases (aaRSs) are a family of enzymes vital for the fidelity of protein synthesis. They catalyze the attachment of a specific amino acid to its cognate tRNA, a critical step in the translation of the genetic code. The inhibition of these enzymes leads to the cessation of protein synthesis and ultimately, bacterial cell death, making them attractive targets for the development of new antibiotics.
Seryl-tRNA synthetase (SerRS) is responsible for the serylation of tRNASer. SB-217452 is a potent natural product inhibitor of SerRS, originally isolated from a Streptomyces species.[2] It is the active component of the "Trojan horse" antibiotic albomycin, which utilizes a siderophore moiety to facilitate its transport into bacterial cells.[1] Once inside the cell, SB-217452 is cleaved and inhibits SerRS, demonstrating significant activity against various bacterial pathogens, including Staphylococcus aureus.[2][3]
Quantitative Inhibition Data
The inhibitory potency of SB-217452 against SerRS has been quantified, primarily through the determination of its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). These values provide a measure of the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.
| Parameter | Enzyme Source | Value | Reference |
| IC50 | Staphylococcus aureus SerRS (SaSerRS) | ~8 nM | [2] |
| Ki | Staphylococcus aureus SerRS (SaSerRS) | ~8 nM | [1] |
| IC50 | Streptomyces sp. SerRS1 (SpSerRS1) | ~1-2 µM | [3] |
| IC50 | Rat SerRS | ~8 nM | [2] |
Structural Insights into the SB-217452 Binding Site
A detailed understanding of the binding mode of SB-217452 to SerRS is crucial for structure-based drug design and the development of new, more potent inhibitors. The crystal structure of Staphylococcus aureus SerRS in complex with seryl-sulfamoyl adenosine (B11128) (a close analog of SB-217452) has been determined (PDB ID: 6R1N), providing a high-resolution view of the inhibitor's interactions within the active site.
The inhibitor binds in the active site of SerRS, occupying the binding pockets for both L-serine and ATP. The seryl moiety of the inhibitor forms hydrogen bonds with conserved residues in the serine binding pocket, mimicking the interactions of the natural substrate. The adenosine portion of the inhibitor occupies the ATP binding site, making key interactions with residues that are critical for ATP recognition and binding. The sulfamoyl group, which replaces the phosphate (B84403) group of the natural seryl-adenylate intermediate, also forms important interactions within the active site. This network of interactions explains the potent inhibitory activity of SB-217452, as it effectively blocks the binding of the natural substrates and prevents the progression of the aminoacylation reaction.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the interaction of inhibitors with SerRS.
Expression and Purification of Staphylococcus aureus Seryl-tRNA Synthetase (SaSerRS)
A reliable source of pure and active enzyme is fundamental for in vitro studies. The following protocol is adapted from established methods for the expression and purification of staphylococcal aminoacyl-tRNA synthetases.[4][5]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the S. aureus serS gene.
-
Luria-Bertani (LB) medium and appropriate antibiotic for selection.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors).
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).
-
Ni-NTA affinity chromatography column.
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
Procedure:
-
Expression: Inoculate a starter culture of the transformed E. coli and grow overnight. Use this to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 3-4 hours at 30°C.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer to remove unbound proteins. Elute the His-tagged SaSerRS with Elution Buffer.
-
Dialysis and Storage: Dialyze the eluted protein against Dialysis Buffer to remove imidazole. Concentrate the protein and store at -80°C in the presence of glycerol.
Seryl-tRNA Synthetase Inhibition Assay (Aminoacylation Assay)
The inhibitory activity of compounds like SB-217452 is determined by measuring their effect on the aminoacylation activity of SerRS. The most common method is the radioactive filter-binding assay, which measures the incorporation of a radiolabeled amino acid into tRNA.[6]
Materials:
-
Purified SaSerRS.
-
Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 2 mM ATP, 1 mM DTT).
-
[14C]-L-serine.
-
Total tRNA from E. coli.
-
Inhibitor (SB-217452) at various concentrations.
-
5% (w/v) Trichloroacetic acid (TCA).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing Reaction Buffer, [14C]-L-serine, and total tRNA.
-
Inhibition: Add varying concentrations of SB-217452 to the reaction mixtures. Include a control with no inhibitor.
-
Initiation: Start the reaction by adding a pre-determined amount of purified SaSerRS.
-
Incubation: Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes).
-
Termination and Precipitation: Stop the reaction by spotting aliquots onto glass fiber filters and immediately immersing the filters in ice-cold 5% TCA. This precipitates the [14C]-seryl-tRNA.
-
Washing: Wash the filters multiple times with cold 5% TCA and then with ethanol (B145695) to remove unincorporated [14C]-L-serine.
-
Quantification: Dry the filters and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and plot the data to determine the IC50 value.
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key workflows and mechanisms involved in the study of SerRS inhibitors.
Conclusion
SB-217452 is a highly potent inhibitor of Staphylococcus aureus seryl-tRNA synthetase, acting as a seryl-adenylate mimic to block the essential process of protein synthesis. This technical guide has provided a detailed overview of the quantitative binding data, experimental protocols for enzyme characterization, and a structural basis for its inhibitory activity. The provided workflows and mechanistic diagrams offer a clear framework for researchers engaged in the discovery and development of novel antibacterial agents targeting aminoacyl-tRNA synthetases. A thorough understanding of the binding interactions and mechanisms of action of inhibitors like SB-217452 is paramount for the rational design of next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of seryl tRNA synthetase by seryl nucleoside moiety (SB-217452) of albomycin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational Design of Hit Compounds Targeting Staphylococcus aureus Threonyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis and overexpression in Escherichia coli of a staphylococcal gene encoding seryl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols: Determination of the Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 227
Introduction
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][2][3] It is a fundamental quantitative measure of the in-vitro activity of an antimicrobial agent against a specific bacterial strain.[1][2] The determination of the MIC is a critical step in the assessment of new antimicrobial compounds like Antibacterial Agent 227 and is essential for guiding therapeutic strategies and understanding resistance mechanisms.[2][4] This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods, which are standard procedures outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]
Data Presentation
The results of the MIC testing for this compound should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: MIC of this compound against Quality Control Strains
| Bacterial Strain | ATCC Number | MIC (µg/mL) of this compound | Quality Control Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.5 | 0.25 - 1 |
| Escherichia coli | 25922 | 2 | 1 - 4 |
| Pseudomonas aeruginosa | 27853 | 8 | 4 - 16 |
| Enterococcus faecalis | 29212 | 1 | 0.5 - 2 |
| Streptococcus pneumoniae | 49619 | 0.125 | 0.06 - 0.25 |
Table 2: Interpretation of MIC Values
| Interpretation | MIC Breakpoint (µg/mL) | Description |
| S usceptible | ≤ 2 | The infection is likely to respond to a standard dosage of the drug.[5] |
| I ntermediate | 4 | The clinical efficacy is uncertain. The drug may be effective in body sites where it is concentrated or when a higher dosage is used.[5] |
| R esistant | ≥ 8 | The infection is not expected to respond to therapy with the drug.[5] |
Experimental Protocols
Two primary methods for determining the MIC of this compound are the broth microdilution method and the agar dilution method.[6][7] The choice of method may depend on the specific characteristics of the compound and the laboratory's resources.
Protocol 1: Broth Microdilution Method
This method involves testing a standardized bacterial inoculum against serial dilutions of this compound in a liquid growth medium using a 96-well microtiter plate.[7][8]
Materials:
-
This compound stock solution of known concentration
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing (e.g., ATCC quality control strains)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Multipipettor
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of this compound Dilutions:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum to the appropriate concentration for testing.[9]
-
-
Inoculation and Incubation:
-
Add a standardized volume of the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.[9]
-
The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (broth and inoculum, no antibacterial agent) and a sterility control well (broth only).[9]
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
Protocol 2: Agar Dilution Method
This method involves incorporating serial dilutions of this compound into an agar medium, which is then inoculated with the test bacteria.[7][10]
Materials:
-
This compound stock solution of known concentration
-
Mueller-Hinton Agar (MHA) or other appropriate agar medium
-
Sterile petri dishes
-
Bacterial strains for testing
-
Sterile saline (0.85%) or PBS
-
0.5 McFarland turbidity standard
-
Inoculum replicating device (e.g., Steers replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Agar Plates with this compound:
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described in the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.
-
-
Inoculation and Incubation:
-
Using an inoculum replicating device, spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates.[6]
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
Visualizations
The following diagrams illustrate the experimental workflow for the broth microdilution MIC protocol and a hypothetical signaling pathway for an antibacterial agent.
References
- 1. idexx.dk [idexx.dk]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idexx.com [idexx.com]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. droracle.ai [droracle.ai]
- 6. benchchem.com [benchchem.com]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols: Evaluating the Efficacy of Antibacterial Agent 227 Against Staphylococcus aureus Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus is a leading cause of biofilm-associated infections, which are notoriously difficult to treat due to their inherent resistance to conventional antibiotics and host immune responses. Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which acts as a protective barrier. The development of novel anti-biofilm agents is a critical area of research. This document provides detailed protocols for conducting a comprehensive biofilm assay to evaluate the efficacy of Antibacterial Agent 227 against S. aureus.
This compound is a seryl-tRNA synthetase (SerRS) inhibitor that has demonstrated inhibitory effects on the growth of both planktonic and biofilm cultures of Staphylococcus aureus 25923, with a reported Minimum Inhibitory Concentration (MIC) of 32 µg/ml.[1] This application note will outline methods to determine the Minimum Biofilm Inhibitory Concentration (MBIC) and to assess the impact of this agent on biofilm biomass and cell viability.
Experimental Principles
This protocol employs a multi-faceted approach to assess the anti-biofilm properties of this compound. The core of the assay involves the formation of S. aureus biofilms in a 96-well microtiter plate format, which is a standard and high-throughput method.[2][3][4] The efficacy of the antibacterial agent is then quantified using two primary methods:
-
Crystal Violet (CV) Staining: This colorimetric assay quantifies the total biofilm biomass, including bacterial cells and the extracellular matrix.[2][5][6] The amount of stained biofilm is proportional to the absorbance reading.
-
Metabolic Activity Assays (MTT or Resazurin): These assays determine the viability of the bacterial cells within the biofilm.[7][8][9] Metabolically active cells reduce the tetrazolium salt MTT to a colored formazan (B1609692) product or resazurin (B115843) to the fluorescent resorufin.
Additionally, confocal laser scanning microscopy (CLSM) can be employed for detailed visualization and structural analysis of the biofilm architecture.[2][10][11][12]
Data Presentation
Quantitative data from the biofilm assays should be summarized in the following tables for clear comparison and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) of this compound against S. aureus
| Parameter | Concentration (µg/mL) |
| MIC | |
| MBIC₅₀ | |
| MBIC₉₀ |
MIC: Minimum Inhibitory Concentration (planktonic cells) MBIC₅₀: Minimum biofilm inhibitory concentration required to inhibit 50% of biofilm formation MBIC₉₀: Minimum biofilm inhibitory concentration required to inhibit 90% of biofilm formation
Table 2: Effect of this compound on S. aureus Biofilm Biomass (Crystal Violet Assay)
| Treatment Group | Concentration (µg/mL) | Mean Absorbance (OD₅₇₀) ± SD | % Biofilm Inhibition |
| Untreated Control | 0 | 0 | |
| This compound | 1/2 x MIC | ||
| MIC | |||
| 2 x MIC | |||
| 4 x MIC | |||
| Positive Control (e.g., Vancomycin) |
Table 3: Effect of this compound on S. aureus Biofilm Viability (MTT/Resazurin Assay)
| Treatment Group | Concentration (µg/mL) | Mean Absorbance/Fluorescence ± SD | % Viability Reduction |
| Untreated Control | 0 | 0 | |
| This compound | 1/2 x MIC | ||
| MIC | |||
| 2 x MIC | |||
| 4 x MIC | |||
| Positive Control (e.g., Vancomycin) |
Experimental Protocols
Materials and Reagents
-
Staphylococcus aureus strain (e.g., ATCC 25923)
-
Tryptic Soy Broth (TSB)[5][6] supplemented with 1% glucose[3][4]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound
-
Positive control antibiotic (e.g., Vancomycin)
-
96-well flat-bottom sterile microtiter plates[3]
-
Crystal Violet solution (0.1% w/v)[5]
-
33% Glacial Acetic Acid[9]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer
-
Resazurin solution
-
Microplate reader
-
Confocal laser scanning microscope (optional)
-
LIVE/DEAD BacLight Viability Kit (optional, for CLSM)
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol determines the concentration of this compound required to inhibit biofilm formation.
-
Bacterial Culture Preparation: Inoculate a single colony of S. aureus into 5 mL of TSB and incubate overnight at 37°C with shaking.
-
Culture Dilution: Dilute the overnight culture 1:100 in TSB supplemented with 1% glucose.
-
Plate Preparation:
-
Add 100 µL of sterile TSB with 1% glucose to the negative control wells.
-
Prepare serial dilutions of this compound in TSB with 1% glucose in the wells of a 96-well plate (100 µL per well). Concentrations should bracket the known MIC (e.g., from 0.25 to 4 times the MIC).
-
-
Inoculation: Add 100 µL of the diluted bacterial culture to each well, except for the negative control wells. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
Quantification of Biofilm Biomass (Crystal Violet Staining):
-
Carefully aspirate the planktonic bacteria from each well.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Air dry the plate for 15-20 minutes.
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[5]
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.
-
Air dry the plate completely.
-
Add 200 µL of 33% glacial acetic acid to each well to solubilize the bound dye.[9]
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader.
-
-
Data Analysis: The MBIC₅₀ and MBIC₉₀ are the concentrations of the agent that cause a 50% and 90% reduction in biofilm formation, respectively, compared to the untreated control.
Protocol 2: Assessment of Biofilm Cell Viability (MTT Assay)
This protocol assesses the metabolic activity of the bacterial cells within the biofilm after treatment.
-
Follow steps 1-5 from Protocol 1 to form biofilms in the presence of this compound.
-
MTT Assay:
-
After incubation, carefully remove the planktonic cells and wash the biofilms with PBS as described in Protocol 1.
-
Add 100 µL of sterile PBS and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate in the dark at 37°C for 2-4 hours.
-
Carefully remove the MTT solution.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of viability reduction compared to the untreated control.
Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization (Optional)
CLSM provides a qualitative and quantitative assessment of the biofilm structure and cell viability.
-
Grow biofilms on sterile glass coverslips placed in a 24-well plate, following a similar procedure as in Protocol 1.
-
After the incubation period, gently wash the coverslips with PBS.
-
For viability staining, use a LIVE/DEAD BacLight Viability Kit according to the manufacturer's instructions. This kit contains SYTO 9 (stains live bacteria green) and propidium (B1200493) iodide (stains dead bacteria red).
-
Mount the stained coverslips on a microscope slide.
-
Visualize the biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the 3D architecture of the biofilm.
-
Image analysis software can be used to quantify parameters such as biofilm thickness, biomass, and the ratio of live to dead cells.
Visualizations
Caption: Experimental workflow for the S. aureus biofilm assay.
Caption: Key pathways in S. aureus biofilm formation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantification of Staphylococcus aureus Biofilm Formation by Crystal Violet and Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biofilm Formation by Staphylococcus aureus Clinical Isolates is Differentially Affected by Glucose and Sodium Chloride Supplemented Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ableweb.org [ableweb.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Assess the Cell Viability of Staphylococcus aureus Biofilms | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Targeting Biofilm Associated Staphylococcus aureus Using Resazurin Based Drug-susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Susceptibility of Staphylococcus aureus biofilms to reactive discharge gases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Use of Confocal Microscopy To Analyze the Rate of Vancomycin Penetration through Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Efficacy of Antibacterial Agent 227 Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. Antibacterial agent 227 has been identified as a promising compound, acting as a Seryl-tRNA synthetase (SerRS) inhibitor.[1] This mechanism disrupts protein synthesis in susceptible bacteria, leading to growth inhibition and cell death.[1] This document provides detailed application notes and protocols for evaluating the efficacy of this compound against susceptible bacterial strains, with a particular focus on Staphylococcus aureus, using common cell viability assays.[1]
These assays are crucial for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of new antimicrobial compounds, providing quantitative data essential for preclinical development. The protocols provided herein describe the use of tetrazolium-based assays (MTT and XTT), a resazurin-based assay, and an ATP-based bioluminescence assay.
Mechanism of Action of this compound
This compound exerts its effect by inhibiting seryl-tRNA synthetase (SerRS), an essential enzyme responsible for charging tRNA with the amino acid serine during protein synthesis.[1] By blocking this crucial step, the agent effectively halts protein production, leading to bacterial cell growth arrest and, at higher concentrations, cell death. This targeted action makes it a subject of interest for combating bacterial infections, particularly those caused by Gram-positive bacteria like Staphylococcus aureus.[1]
Figure 1: Simplified signaling pathway of this compound.
Core Assays for Antibacterial Efficacy
A multi-assay approach is recommended to comprehensively evaluate the antibacterial properties of Agent 227. The following assays provide quantitative data on bacterial viability through different metabolic indicators.
-
MTT Assay: This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases. Viable cells convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[2][3]
-
XTT Assay: Similar to the MTT assay, the XTT assay uses a tetrazolium salt that is reduced to a colored formazan product by metabolically active cells. A key advantage is that the formazan product is water-soluble, simplifying the protocol.[4][5]
-
Resazurin (B115843) (alamarBlue) Assay: This fluorescent/colorimetric assay utilizes the reduction of the blue, non-fluorescent resazurin dye to the pink, fluorescent resorufin (B1680543) by viable, metabolically active cells.[6][7][8]
-
ATP Assay: This highly sensitive bioluminescent assay quantifies adenosine (B11128) triphosphate (ATP), the primary energy currency in living cells. The amount of ATP is directly proportional to the number of viable cells.[9][10][11]
Data Presentation
The following tables summarize hypothetical quantitative data from the described viability assays. These are for illustrative purposes and should be replaced with experimental data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against S. aureus
| Assay Type | MIC (µg/mL) |
| MTT Assay | 32 |
| XTT Assay | 32 |
| Resazurin Assay | 32 |
| ATP Assay | 32 |
Table 2: Cell Viability of S. aureus after 24-hour Treatment with this compound
| Concentration (µg/mL) | MTT (% Viability) | XTT (% Viability) | Resazurin (% Viability) | ATP (% Viability) |
| 0 (Control) | 100 | 100 | 100 | 100 |
| 2 | 98 | 99 | 97 | 98 |
| 4 | 95 | 96 | 94 | 95 |
| 8 | 85 | 88 | 86 | 87 |
| 16 | 52 | 55 | 53 | 54 |
| 32 | 5 | 6 | 5 | 5 |
| 64 | <1 | <1 | <1 | <1 |
Experimental Workflow
The general workflow for determining the antibacterial efficacy of Agent 227 using cell viability assays is outlined below.
Figure 2: General experimental workflow for cell viability assays.
Experimental Protocols
MTT Assay Protocol
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 25923)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or a solution of 5% SDS in DMF and ammonia (B1221849) buffer)[12]
-
Sterile 96-well microplates
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of S. aureus into MHB and incubate overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.
-
Plate Preparation: Prepare serial two-fold dilutions of this compound in MHB directly in a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (bacteria with no agent) and a negative control (broth only).
-
Inoculation: Add 100 µL of the prepared bacterial suspension to each well, bringing the total volume to 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The MIC is the lowest concentration of the agent that causes a significant reduction in absorbance compared to the positive control.
XTT Assay Protocol
Materials:
-
Staphylococcus aureus strain
-
MHB
-
This compound stock solution
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., PMS)
-
Sterile 96-well microplates
-
Microplate reader (absorbance at 450-500 nm)
Protocol:
-
Bacterial Culture and Plating: Follow steps 1-4 of the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the XTT/PMS solution immediately before use according to the manufacturer's instructions. Typically, this involves mixing the XTT labeling reagent and the electron-coupling reagent.
-
XTT Addition: Add 50 µL of the prepared XTT/PMS solution to each well.
-
Incubation: Incubate the plate for 2-5 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 450-500 nm using a microplate reader.[14]
-
Data Analysis: Determine the MIC as the lowest concentration that inhibits metabolic activity (color change).
Resazurin Assay Protocol
Materials:
-
Staphylococcus aureus strain
-
MHB
-
This compound stock solution
-
Resazurin solution (e.g., 0.15 mg/mL in sterile PBS)[8]
-
Sterile, opaque-walled 96-well microplates
-
Microplate reader (fluorescence with 560 nm excitation and 590 nm emission)[8]
Protocol:
-
Bacterial Culture and Plating: Follow steps 1-4 of the MTT assay protocol, using opaque-walled plates.
-
Resazurin Addition: Add 20 µL of the resazurin solution to each well.[8]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[8]
-
Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.[8]
-
Data Analysis: The MIC is the lowest concentration that prevents the color change from blue to pink or shows a significant reduction in fluorescence.[6][7]
ATP Assay Protocol
Materials:
-
Staphylococcus aureus strain
-
MHB
-
This compound stock solution
-
ATP assay kit (containing ATP-releasing reagent and luciferase/luciferin reagent)
-
Sterile, opaque-walled 96-well microplates
-
Luminometer
Protocol:
-
Bacterial Culture and Plating: Follow steps 1-4 of the MTT assay protocol, using opaque-walled plates.
-
ATP Releasing: Add the ATP-releasing reagent to each well according to the kit manufacturer's instructions. This step lyses the bacteria to release intracellular ATP.
-
Luminescence Reaction: Add the luciferase/luciferin reagent to each well. This reagent will react with the released ATP to produce a luminescent signal.[9]
-
Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: The MIC is the lowest concentration that results in a significant decrease in the luminescent signal compared to the control.
Conclusion
The described cell viability assays provide robust and quantitative methods for assessing the antibacterial efficacy of Agent 227. The choice of assay may depend on available equipment, desired sensitivity, and throughput. For high-throughput screening, the resazurin and ATP assays are often preferred due to their simplicity and sensitivity.[10][15] Consistent results across multiple assays with different metabolic indicators will provide strong evidence for the antibacterial activity of Agent 227.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Improved Purification Method for Removing Colour Interference from 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl Tetrazolium Bromide (MTT) Antibacterial Assays | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 5. XTT assay for detection of bacterial metabolic activity in water-based polyester polyurethane | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. ATP Assays | What is an ATP Assay? [promega.jp]
- 10. Best ATP Assay Kits for Microbial Viability Testing [synapse.patsnap.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. journals.asm.org [journals.asm.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. protocols.io [protocols.io]
- 15. Optimization of a resazurin-based microplate assay for large-scale compound screenings against Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Antibacterial Agent 227
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for the in vivo evaluation of Antibacterial Agent 227, a novel investigational compound with broad-spectrum activity against Gram-positive and Gram-negative bacteria. The following protocols are designed to assess the efficacy, pharmacokinetic/pharmacodynamic (PK/PD) properties, and safety profile of Agent 227 in established animal models of infection. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data critical for advancing this candidate through the preclinical drug development pipeline.
Efficacy Studies in Murine Infection Models
The primary objective of in vivo efficacy studies is to determine the dose- and exposure-response relationships of this compound in relevant infection models. These studies are fundamental to establishing proof-of-concept for its antibacterial activity in a living organism.[1]
Murine Thigh Infection Model for Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa)
This model is instrumental in evaluating the efficacy of an antibacterial agent against localized deep-tissue infections.
Protocol:
-
Animal Preparation: Female ICR mice (6-8 weeks old) will be rendered transiently neutropenic by intraperitoneal injections of cyclophosphamide (B585) (150 mg/kg on day -4 and 100 mg/kg on day -1) to facilitate bacterial infection.[2]
-
Infection: On day 0, mice will be anesthetized and injected intramuscularly into the thigh with 0.1 mL of a logarithmic-phase culture of P. aeruginosa (e.g., ATCC 27853) containing approximately 10^6 colony-forming units (CFU).
-
Treatment: Two hours post-infection, cohorts of mice (n=10 per group) will be treated with this compound at various doses (e.g., 10, 25, 50, 100 mg/kg) administered via a clinically relevant route (e.g., intravenous or subcutaneous). A vehicle control group and a positive control group (e.g., treated with a standard-of-care antibiotic like meropenem) will be included.
-
Endpoint Analysis: At 24 hours post-treatment, mice will be euthanized. The infected thigh muscle will be aseptically excised, homogenized in sterile saline, and serially diluted for CFU enumeration on appropriate agar (B569324) plates. The primary endpoint is the reduction in bacterial load (log10 CFU/thigh) compared to the vehicle control group.
Murine Systemic Infection (Sepsis) Model
This model assesses the ability of this compound to protect against a life-threatening systemic infection.
Protocol:
-
Animal Preparation: Immunocompetent male BALB/c mice (6-8 weeks old) will be used.
-
Infection: Mice will be injected intraperitoneally with a lethal dose (predetermined LD90-100) of a clinically relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA, USA300) suspended in 0.5 mL of sterile saline.
-
Treatment: One hour post-infection, cohorts of mice (n=10-15 per group) will be administered with varying doses of this compound. Vehicle and positive control groups will be included.
-
Endpoint Analysis: The primary endpoint is survival, monitored for 7 days post-infection. The median survival time and the percentage of surviving animals in each group will be calculated.
Data Presentation: Efficacy Studies
| Infection Model | Bacterial Strain | Agent 227 Dose (mg/kg) | Mean Bacterial Load Reduction (log10 CFU/tissue) ± SD | Percent Survival (Day 7) |
| Thigh Infection | P. aeruginosa | Vehicle | 0 ± 0 | N/A |
| 10 | 1.5 ± 0.3 | N/A | ||
| 25 | 2.8 ± 0.5 | N/A | ||
| 50 | 4.1 ± 0.6 | N/A | ||
| 100 | 5.2 ± 0.4 | N/A | ||
| Sepsis | MRSA | Vehicle | N/A | 10% |
| 10 | N/A | 30% | ||
| 25 | N/A | 60% | ||
| 50 | N/A | 90% | ||
| 100 | N/A | 100% |
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
Understanding the relationship between drug exposure and its antibacterial effect is crucial for optimizing dosing regimens.[3] The primary PK/PD indices for antibacterial agents are the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC), the ratio of the peak concentration to the MIC (Cmax/MIC), and the percentage of the dosing interval that the drug concentration remains above the MIC (%T>MIC).[3][4]
Pharmacokinetic Study
Protocol:
-
Animal Preparation: Healthy, uninfected male Sprague-Dawley rats (8-10 weeks old) will be cannulated in the jugular vein for serial blood sampling.
-
Drug Administration: A single dose of this compound (e.g., 50 mg/kg) will be administered intravenously.
-
Blood Sampling: Blood samples (approximately 0.2 mL) will be collected at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Sample Analysis: Plasma will be separated by centrifugation and stored at -80°C until analysis. The concentration of this compound in plasma will be determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters, including Cmax, Tmax, half-life (t1/2), and AUC, will be calculated using non-compartmental analysis.
Dose Fractionation Study
This study aims to identify the PK/PD index that best correlates with the efficacy of this compound.
Protocol:
-
Infection Model: The murine thigh infection model will be used as described in section 1.1.
-
Dose Regimen Design: A range of total daily doses of this compound will be administered in different fractionation schedules (e.g., once every 24 hours, twice every 12 hours, or four times every 6 hours).
-
Data Analysis: The antibacterial effect (reduction in bacterial load) will be correlated with the calculated PK/PD indices (AUC/MIC, Cmax/MIC, and %T>MIC) for each dosing regimen using non-linear regression analysis.
Data Presentation: PK/PD Analysis
| Pharmacokinetic Parameter | Value (Mean ± SD) |
| Cmax (µg/mL) | 125.6 ± 15.2 |
| Tmax (hr) | 0.25 |
| AUC0-24 (µg*hr/mL) | 480.5 ± 55.7 |
| Half-life (hr) | 3.8 ± 0.5 |
| PK/PD Index | Correlation with Efficacy (R²) |
| AUC/MIC | 0.92 |
| Cmax/MIC | 0.65 |
| %T>MIC | 0.78 |
In Vivo Toxicology Assessment
Preliminary assessment of the safety profile of this compound is essential.[5]
Protocol:
-
Animal Model: Healthy male and female Sprague-Dawley rats (8-10 weeks old) will be used.
-
Dosing: Cohorts of animals (n=5 per sex per group) will receive daily doses of this compound (e.g., 50, 150, 500 mg/kg) or vehicle for 7 consecutive days.
-
Monitoring: Animals will be observed daily for clinical signs of toxicity (e.g., changes in behavior, appearance, body weight).
-
Clinical Pathology: At the end of the study, blood samples will be collected for hematology and clinical chemistry analysis (e.g., liver enzymes ALT, AST).
-
Histopathology: Major organs (liver, kidneys, spleen, heart, lungs) will be collected, weighed, and processed for histopathological examination to identify any treatment-related microscopic changes.[5]
Data Presentation: Toxicology Assessment
| Dose Group (mg/kg/day) | Mortality | Significant Body Weight Change (%) | Key Clinical Chemistry Findings (Fold change vs. Vehicle) | Major Histopathological Findings |
| Vehicle | 0/10 | +5.2% | - | No significant findings |
| 50 | 0/10 | +4.8% | ALT: 1.1, AST: 1.0 | No significant findings |
| 150 | 0/10 | +3.5% | ALT: 1.5, AST: 1.3 | Minimal hepatocellular vacuolation |
| 500 | 2/10 | -8.1% | ALT: 5.2, AST: 4.8 | Moderate centrilobular necrosis in the liver |
Visualizations
Caption: Overall workflow for the in vivo evaluation of this compound.
Caption: Logical relationship of the core in vivo experimental components.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Assessing Animal Models of Bacterial Pneumonia Used in Investigational New Drug Applications for the Treatment of Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The importance of pharmacokinetics and pharmacodynamics in antimicrobial drug development and their influence on the success of agents developed to combat resistant gram negative pathogens: A review [frontiersin.org]
- 4. A combined in vivo pharmacokinetic-in vitro pharmacodynamic approach to simulate target site pharmacodynamics of antibiotics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for the Laboratory Synthesis of Antibacterial Agent 227
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory synthesis of Antibacterial agent 227, a compound identified as a seryl-tRNA synthetase (SerRS) inhibitor with notable antibacterial activity, particularly against Staphylococcus aureus. The proposed synthesis is based on established methods for the preparation of benzimidazole (B57391) derivatives.
Compound Information:
| Parameter | Value |
| Compound Name | This compound |
| Systematic Name | 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid |
| Molecular Formula | C₁₃H₉N₃O₂ |
| Molecular Weight | 239.23 g/mol |
| CAS Number | 669070-64-8 |
| Antibacterial Target | Seryl-tRNA synthetase (SerRS) |
Synthetic Pathway Overview
The synthesis of 2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid can be achieved through the condensation reaction of 3,4-diaminobenzoic acid with pyridine-2-carboxaldehyde, followed by an oxidation step. This method is a variation of the well-established Phillips-Ladenburg synthesis of benzimidazoles.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of 2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid.
Materials and Reagents:
-
3,4-Diaminobenzoic acid
-
Pyridine-2-carboxaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
-
pH meter or pH paper
Procedure:
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-diaminobenzoic acid (e.g., 1.52 g, 10 mmol).
-
Add ethanol (100 mL) to the flask and stir the mixture to dissolve the starting material.
-
-
Condensation Reaction:
-
To the stirred solution, add pyridine-2-carboxaldehyde (e.g., 1.07 g, 10 mmol).
-
Add sodium metabisulfite (e.g., 0.95 g, 5 mmol) as the oxidizing agent.[1][2]
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain reflux for 4-6 hours.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into cold deionized water (200 mL) with stirring.
-
Adjust the pH of the aqueous solution to approximately 5-6 with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash the solid with cold deionized water.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.
-
Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Quantitative Data Summary
The following table summarizes the typical quantities and expected outcomes for the synthesis.
| Parameter | Value | Notes |
| Scale | 10 mmol | |
| 3,4-Diaminobenzoic acid | 1.52 g | 1.0 eq. |
| Pyridine-2-carboxaldehyde | 1.07 g | 1.0 eq. |
| Sodium metabisulfite | 0.95 g | 0.5 eq.[2] |
| Ethanol | 100 mL | |
| Reaction Time | 4-6 hours[2] | |
| Expected Yield | 65-80% | Based on similar reported syntheses.[2] |
| Purity (by HPLC) | >95% | After recrystallization. |
| Appearance | Off-white to pale yellow solid |
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting seryl-tRNA synthetase (SerRS), a crucial enzyme in bacterial protein synthesis. This inhibition disrupts the attachment of serine to its corresponding tRNA, thereby halting protein production and leading to bacterial cell death.
Figure 2: Mechanism of action of this compound.
Disclaimer: This document provides a proposed laboratory synthesis protocol based on established chemical principles. All procedures should be carried out by qualified personnel in a well-equipped laboratory, following all appropriate safety precautions.
References
Application Notes and Protocols for Antibacterial Agent 227 in Multi-drug Resistant S. aureus Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multi-drug resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. Antibacterial Agent 227 has been identified as a promising compound with significant inhibitory effects against both planktonic and biofilm cultures of S. aureus. These application notes provide a comprehensive guide for researchers utilizing this compound in the study of MRSA, including its mechanism of action, quantitative data, and detailed protocols for in vitro evaluation.
Mechanism of Action
This compound is a potent inhibitor of seryl-tRNA synthetase (SerRS) in Staphylococcus aureus.[1] This enzyme plays a critical role in protein synthesis by catalyzing the attachment of the amino acid serine to its cognate tRNA. By inhibiting SerRS, this compound disrupts the production of essential proteins, leading to the cessation of bacterial growth and viability. This targeted mechanism makes it an attractive candidate for combating MRSA, as it acts on a pathway distinct from many commonly used antibiotics.
Quantitative Data
The following table summarizes the known in vitro activity of this compound against Staphylococcus aureus. Researchers are encouraged to expand upon this data by testing a broader range of clinical MRSA isolates.
| Parameter | Test Organism | Result | Reference |
| Minimum Inhibitory Concentration (MIC) - Planktonic | S. aureus 25923 | 32 µg/mL | [1] |
| Minimum Inhibitory Concentration (MIC) - Biofilm | S. aureus 25923 | 32 µg/mL | [1] |
| Activity against Gram-Negative Bacteria | Escherichia coli ATCC 47076 | No antibacterial activity observed | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed to be adaptable for use in standard microbiology laboratories.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against MRSA, in accordance with CLSI guidelines.
Materials:
-
This compound
-
MRSA strain(s) of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or PBS
Procedure:
-
Preparation of Antibacterial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in CAMHB in a 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: From a fresh 18-24 hour culture plate, suspend several MRSA colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well of the 96-well plate containing the serially diluted this compound. Include a positive control (inoculum without agent) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the MRSA strain.
Time-Kill Kinetic Assay
This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.
References
Application Note: Using Antibacterial Agent 227 to Elucidate Biofilm Formation Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to both living and non-living surfaces. Biofilm formation is a significant contributor to persistent infections and antimicrobial resistance. A key regulatory mechanism in biofilm development is quorum sensing (QS), a cell-to-cell communication system that coordinates gene expression based on population density.
Antibacterial agent 227 is a novel synthetic small molecule designed to specifically interrupt the quorum sensing cascade in Gram-negative bacteria, such as Pseudomonas aeruginosa. It acts as a competitive antagonist to the autoinducer receptor, thereby inhibiting the expression of genes crucial for biofilm maturation and virulence factor production. This document provides detailed protocols for utilizing Agent 227 as a tool to study and inhibit biofilm formation.
Mechanism of Action: Quorum Sensing Inhibition
This compound functions by competitively binding to the LasR transcriptional regulator, a key component of the P. aeruginosa quorum sensing system. In a typical QS pathway, N-acyl-homoserine lactone (AHL) autoinducers bind to LasR, triggering its dimerization and subsequent activation of target genes, including those responsible for EPS production and biofilm structuring. Agent 227 mimics the AHL structure, occupying the LasR binding site without activating it. This prevents the native autoinducer from binding, leading to the downregulation of QS-controlled genes and a subsequent failure to form a mature biofilm.
Caption: Quorum sensing inhibition pathway by this compound.
Experimental Data and Protocols
Determination of Minimum Inhibitory Concentration (MIC) & Minimum Bactericidal Concentration (MBC)
Objective: To determine the effect of Agent 227 on bacterial viability and establish a sub-inhibitory concentration for biofilm experiments. As a QS inhibitor, Agent 227 is expected to have high MIC and MBC values, indicating it does not kill the bacteria but rather interferes with its signaling pathways.
Protocol:
-
Prepare a 2-fold serial dilution of Agent 227 in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB). Concentrations should range from 512 µg/mL to 1 µg/mL.
-
Inoculate each well with a standardized P. aeruginosa suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria, no agent) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC: the lowest concentration of Agent 227 that completely inhibits visible bacterial growth.
-
Determine the MBC: Subculture 10 µL from each well showing no growth onto a Mueller-Hinton Agar (MHA) plate. The lowest concentration that results in no colony formation after incubation is the MBC.
Table 1: Antimicrobial Activity of Agent 227 against P. aeruginosa
| Compound | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
|---|---|---|---|
| Agent 227 | > 512 | > 512 | No significant bactericidal or bacteriostatic activity. |
| Ciprofloxacin | 0.5 | 1 | High bactericidal activity (Control). |
Biofilm Inhibition Assay using Crystal Violet Staining
Objective: To quantify the ability of Agent 227 to inhibit biofilm formation at sub-MIC concentrations.
Protocol:
-
In a 96-well microtiter plate, add 100 µL of Tryptic Soy Broth (TSB) supplemented with 1% glucose to each well.
-
Add Agent 227 to achieve final concentrations of 64, 32, 16, and 8 µg/mL (or other relevant sub-MIC concentrations).
-
Inoculate wells with an overnight culture of P. aeruginosa diluted to an OD₆₀₀ of 0.05. Include an untreated control.
-
Incubate the plate at 37°C for 24 hours without agitation.
-
Gently discard the planktonic culture and wash each well three times with 200 µL of sterile phosphate-buffered saline (PBS).
-
Fix the remaining biofilm by adding 150 µL of methanol (B129727) to each well for 15 minutes.
-
Remove the methanol and air-dry the plate.
-
Stain the biofilm by adding 150 µL of 0.1% (w/v) crystal violet solution to each well for 15 minutes.
-
Wash the wells again three times with PBS to remove excess stain.
-
Solubilize the bound stain by adding 200 µL of 33% (v/v) acetic acid.
-
Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader.
Caption: Workflow for the crystal violet biofilm inhibition assay.
Table 2: Quantification of Biofilm Inhibition by Agent 227
| Treatment | Concentration (µg/mL) | Mean OD₅₇₀ ± SD | % Biofilm Inhibition |
|---|---|---|---|
| Control (Untreated) | 0 | 1.85 ± 0.12 | 0% |
| Agent 227 | 8 | 1.42 ± 0.09 | 23.2% |
| Agent 227 | 16 | 0.88 ± 0.07 | 52.4% |
| Agent 227 | 32 | 0.45 ± 0.05 | 75.7% |
| Agent 227 | 64 | 0.21 ± 0.03 | 88.6% |
Gene Expression Analysis via RT-qPCR
Objective: To confirm that Agent 227 inhibits biofilm formation by downregulating key quorum sensing-regulated genes.
Protocol:
-
Grow P. aeruginosa biofilms on glass slides in the presence or absence of Agent 227 (e.g., 32 µg/mL) for 24 hours.
-
Harvest bacterial cells from the biofilm by scraping and vortexing in PBS.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions, including a DNase treatment step.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers for target genes (lasI, rhlR, pqsA) and a housekeeping gene (rpoD) for normalization.
-
The reaction mixture should include cDNA template, forward and reverse primers, and a SYBR Green master mix.
-
Analyze the relative gene expression using the 2^(-ΔΔCt) method.
Table 3: Relative Expression of QS-Regulated Genes in P. aeruginosa Biofilms Treated with Agent 227 (32 µg/mL)
| Gene | Function | Fold Change vs. Untreated Control | Interpretation |
|---|---|---|---|
| lasI | AHL autoinducer synthase | -5.6 | Significant downregulation |
| rhlR | Transcriptional regulator | -4.8 | Significant downregulation |
| pqsA | PQS quinolone signal synthesis | -6.2 | Significant downregulation |
| rpoD | Housekeeping gene (control) | 1.0 | No change (valid normalization) |
Conclusion: this compound is an effective inhibitor of P. aeruginosa biofilm formation at sub-inhibitory concentrations. The data strongly suggest that its mechanism of action is the disruption of the quorum sensing network, as evidenced by the significant downregulation of key QS-related genes. These properties make Agent 227 a valuable pharmacological tool for investigating the molecular mechanisms of biofilm development, studying the role of quorum sensing in pathogenesis, and serving as a lead compound for the development of anti-biofilm therapeutics.
Application Notes and Protocols for Measuring the Potency of Seryl-tRNA Synthetase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Seryl-tRNA synthetase (SerRS) is a crucial enzyme in protein biosynthesis, responsible for the specific attachment of serine to its cognate tRNA (tRNASer).[1][2] This essential function makes it an attractive target for the development of novel antimicrobial and therapeutic agents.[3][4] Inhibition of SerRS depletes the pool of charged seryl-tRNAs, leading to a halt in protein synthesis and subsequent cell death.[3][4] This document provides detailed application notes and protocols for various techniques to measure the potency of SerRS inhibitors, aiding in the discovery and development of new drugs targeting this enzyme.
The methodologies covered include biochemical assays to determine enzymatic inhibition, cell-based assays to assess whole-cell activity, and biophysical techniques to characterize the direct binding of inhibitors to the SerRS protein.
I. Biochemical Assays for Measuring SerRS Inhibition
Biochemical assays directly measure the effect of an inhibitor on the catalytic activity of purified SerRS. These assays are fundamental for determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
Aminoacylation Assays
The canonical function of SerRS is the aminoacylation of tRNASer, which occurs in two steps:
-
Amino Acid Activation: Serine + ATP ⇌ Seryl-AMP + PPi
-
tRNA Charging: Seryl-AMP + tRNASer ⇌ Seryl-tRNASer + AMP
Assays measuring the overall aminoacylation reaction are crucial for determining inhibitor potency.
This is a classic and highly sensitive method to quantify the amount of radiolabeled serine attached to tRNA.[3][5]
Principle: This assay measures the incorporation of a radiolabeled amino acid ([14C]- or [3H]-L-serine) into tRNA. The resulting radiolabeled seryl-tRNA is precipitated onto a filter, while unincorporated amino acids are washed away. The radioactivity retained on the filter is proportional to the enzyme activity.
Experimental Protocol:
-
Materials:
-
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, ATP, radiolabeled L-serine, and tRNASer.
-
Inhibitor Incubation: Add varying concentrations of the test inhibitor to the reaction mixture and pre-incubate with the purified SerRS enzyme for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).[4]
-
Reaction Initiation: Initiate the reaction by adding the enzyme-inhibitor mix to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specific time, ensuring the reaction is within the linear range of product formation.[4]
-
Reaction Quenching and Precipitation: At specific time points, take aliquots of the reaction mixture and spot them onto glass fiber filters. Immediately immerse the filters in cold 5% TCA to precipitate the [14C]-seryl-tRNA.[3][4]
-
Washing: Wash the filters extensively with cold 5% TCA to remove unincorporated radiolabeled L-serine, followed by a wash with ethanol.[3][4]
-
Quantification: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.[3][6]
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3][4]
-
This assay offers a non-radioactive alternative by detecting the pyrophosphate (PPi) produced during the amino acid activation step.[3][7]
Principle: The PPi generated from the aminoacylation reaction is converted to inorganic phosphate (B84403) (Pi) by inorganic pyrophosphatase. The Pi is then quantified using a malachite green reagent, which forms a colored complex that can be measured spectrophotometrically.[3][7]
Experimental Protocol:
-
Materials:
-
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the reaction buffer, L-serine, ATP, and inorganic pyrophosphatase.
-
Inhibitor Addition: Add varying concentrations of the inhibitor to the wells. Include controls for no enzyme (background) and no inhibitor (maximum activity).
-
Reaction Initiation: Start the reaction by adding the purified SerRS enzyme.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[3][9]
-
Color Development: Stop the reaction and initiate color development by adding the Malachite Green Reagent. Incubate at room temperature for 15-20 minutes.[3][8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.[3][8]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration by comparing the absorbance to the controls. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[3]
-
Data Presentation: Biochemical Assays
| Inhibitor | Target Organism | Assay Type | IC50 | Reference |
| SB-217452 | Staphylococcus aureus | Radioactive Filter-Binding | ~8 nM | [3][10] |
| SB-217452 | Rat | Radioactive Filter-Binding | ~8 nM | [10] |
| Compound 5l | Leishmania donovani | Biochemical Assay | Competitive Inhibition | [11] |
| Antibacterial agent 227 | Staphylococcus aureus | Not Specified | - |
Note: This table is populated with available data and can be expanded as more quantitative results are obtained.
II. Cell-Based Assays for Assessing Whole-Cell Activity
Cell-based assays are essential for determining an inhibitor's effectiveness in a biological context, providing insights into its ability to penetrate cell membranes and inhibit SerRS within the cellular environment.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
Experimental Protocol:
-
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)[4]
-
Inhibitor at various concentrations
-
96-well microplate
-
Incubator
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor in the growth medium in a 96-well plate.[4]
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 5 x 105 CFU/mL).[4]
-
Inoculation: Add the bacterial inoculum to each well containing the diluted inhibitor. Include a positive control (no inhibitor) and a negative control (no bacteria).[4]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[4]
-
MIC Determination: Determine the MIC as the lowest concentration of the inhibitor at which there is no visible bacterial growth (turbidity).[4]
-
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3]
Experimental Protocol:
-
Materials:
-
Bacterial or mammalian cells
-
Cell culture medium
-
Inhibitor at various concentrations
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of inhibitor concentrations and incubate for a specified period (e.g., 24-72 hours).[3]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[3]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the EC50 value.
-
Data Presentation: Cell-Based Assays
| Inhibitor | Target Organism/Cell Line | Assay Type | MIC / EC50 | Reference |
| This compound | Staphylococcus aureus 25923 | MIC | 32 µg/ml |
Note: This table is populated with available data and can be expanded as more quantitative results are obtained.
III. Biophysical Assays for Characterizing Inhibitor Binding
Biophysical assays provide detailed information on the direct binding interaction between an inhibitor and the SerRS protein, confirming target engagement and elucidating the mechanism of action.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA is a technique used to determine the thermal stability of a protein.[12][13] Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).[14][15]
Principle: A fluorescent dye that binds to exposed hydrophobic regions of a protein is used. As the protein is heated and unfolds, the dye binds, and the fluorescence increases. The Tm is the temperature at which 50% of the protein is unfolded. A shift in Tm in the presence of an inhibitor indicates direct binding.[12][16]
Experimental Protocol:
-
Materials:
-
Procedure:
-
Reaction Setup: In a PCR plate, mix the purified SerRS enzyme, the fluorescent dye, and the assay buffer.
-
Inhibitor Addition: Add varying concentrations of the inhibitor.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal ramp, gradually increasing the temperature while monitoring fluorescence.[13]
-
Data Analysis: Plot fluorescence versus temperature to generate a melt curve. The midpoint of the unfolding transition is the Tm. Calculate the change in Tm (ΔTm) induced by the inhibitor.[14]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors molecular interactions in real-time.[17]
Principle: One molecule (e.g., SerRS) is immobilized on a sensor chip. A solution containing the other molecule (the inhibitor) is flowed over the surface. Binding changes the refractive index at the surface, which is detected as a response. This allows for the determination of binding affinity (KD) and kinetics (ka and kd).[17][18]
Experimental Protocol:
-
Materials:
-
SPR instrument
-
Sensor chip (e.g., carboxymethyl dextran)
-
Purified SerRS enzyme
-
Inhibitor at various concentrations
-
Running buffer (e.g., HBS-P)[18]
-
-
Procedure:
-
Immobilization: Immobilize the purified SerRS enzyme onto the sensor chip surface.
-
Binding Analysis: Inject a series of inhibitor concentrations over the sensor surface and monitor the binding response.
-
Regeneration: After each injection, regenerate the sensor surface to remove the bound inhibitor.
-
Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[17]
-
Data Presentation: Biophysical Assays
| Inhibitor | Technique | Parameter | Value | Target Organism | Reference |
| Indolmycin | SPR | KD | 0.6 ± 0.1 μM | Tryptophanyl-tRNA Synthetase | [18] |
Note: Data for SerRS inhibitors in this format is limited in the provided search results. This table serves as a template.
IV. Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of seryl-tRNA synthetase inhibition.
Caption: Workflow for the radioactive aminoacylation assay.
Caption: Workflow for the Thermal Shift Assay (TSA).
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Exploration of seryl tRNA synthetase to identify potent inhibitors against leishmanial parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of aminoacyl-tRNA synthetase stability and substrate interaction by differential scanning fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. proteos.com [proteos.com]
- 14. researchgate.net [researchgate.net]
- 15. axxam.com [axxam.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. criver.com [criver.com]
- 18. Establishment of inhibitor screening and validation system for tryptophanyl tRNA synthetase using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Laboratory safety and handling procedures for Antibacterial agent 227
Application Notes and Protocols for Antibacterial Agent 227
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel synthetic oxazolidinone derivative with potent activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains. Its unique mechanism of action, targeting the initiation of bacterial protein synthesis, makes it a promising candidate for further investigation and development. These application notes provide comprehensive guidelines for the safe handling, storage, and experimental use of this compound in a laboratory setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental protocols.
| Property | Value |
| Molecular Formula | C₁₈H₂₀FN₃O₄ |
| Molecular Weight | 377.37 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO (>50 mg/mL), sparingly soluble in ethanol, and insoluble in water. |
| Melting Point | 178 - 182 °C |
| Stability | Stable under recommended storage conditions. Protect from light and moisture. |
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting bacterial protein synthesis at a very early stage.[1] It binds to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex with fMet-tRNA. This action blocks the assembly of a functional 70S ribosome, thereby halting protein synthesis.
In Vitro Efficacy
The antibacterial activity of Agent 227 has been evaluated against a panel of clinically relevant Gram-positive pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]
| Bacterial Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.5 | 1 |
| Staphylococcus aureus (MRSA) | 1 | 2 |
| Streptococcus pneumoniae | 0.25 | 0.5 |
| Enterococcus faecalis | 1 | 2 |
| Enterococcus faecium (VRE) | 2 | 4 |
Cytotoxicity Data
Preliminary cytotoxicity studies have been conducted to assess the effect of this compound on mammalian cells.
| Cell Line | Assay | IC₅₀ (µM) |
| HEK293 (Human Embryonic Kidney) | MTT | > 100 |
| HepG2 (Human Hepatocellular Carcinoma) | MTT | > 100 |
Laboratory Safety and Handling Procedures
Due to its potent biological activity, appropriate safety precautions must be taken when handling this compound.[3]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.[4]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form or preparing stock solutions.[5]
-
Weighing: Weigh the solid compound in a contained environment, such as a ventilated balance enclosure or a fume hood, to prevent inhalation of airborne particles.
-
Solution Preparation: Prepare stock solutions in a fume hood. Avoid direct contact with the skin and eyes.
-
Spill Response: In case of a spill, decontaminate the area with a 10% bleach solution followed by a water rinse. Absorb the spill with an inert material and dispose of it as hazardous waste.
-
Storage: Store this compound at 2-8°C, protected from light and moisture. Keep the container tightly sealed.
-
Disposal: Dispose of unused compound and contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.[6][7][8]
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
96-well microtiter plates[9]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube of sterile CAMHB.
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
-
Preparation of Serial Dilutions:
-
Perform two-fold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well plate.
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).[9]
-
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[9]
-
MIC Determination: The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism.[2]
Protocol for Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method used to assess cell viability.[9]
Materials:
-
This compound
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound dilutions.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound).[9]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[9]
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent to each well to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
References
- 1. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apec.org [apec.org]
- 3. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. escopharma.com [escopharma.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 8. Disposal of investigational products/study drugs | Infectious Diseases Data Observatory [iddo.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Preparing Stock Solutions of Antibacterial Agent 227: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 227 is a potent inhibitor of Seryl-tRNA synthetase (SerRS), an essential enzyme in bacterial protein synthesis.[1] Its specific activity against Gram-positive bacteria, such as Staphylococcus aureus, including biofilm cultures, makes it a compound of significant interest for antimicrobial research and development.[1] The minimum inhibitory concentration (MIC) against S. aureus 25923 has been reported as 32 µg/mL.[1]
Accurate and reproducible experimental results depend on the correct preparation, handling, and storage of stock solutions. Improperly prepared solutions can lead to inaccurate concentration determination, compound precipitation, degradation, or contamination, thereby compromising the integrity of in vitro and in vivo studies. These application notes provide a detailed protocol for the preparation of stock solutions of this compound to ensure consistency and reliability in experimental workflows.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented below. This information is essential for accurate calculations and solution preparation.
| Property | Value | Source |
| Mechanism of Action | Seryl-tRNA synthetase (SerRS) Inhibitor | [1] |
| Molecular Formula | C₁₂H₁₃N₅O₃ | [1][2] |
| Molecular Weight | 275.26 g/mol | [1][2] |
| CAS Number | 301304-67-6 | [1][2] |
| Reported MIC | 32 µg/mL vs. S. aureus 25923 | [1] |
| Recommended Storage | -20°C (as solid powder) | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound. Dimethyl sulfoxide (B87167) (DMSO) is recommended as the solvent due to its common use for dissolving small organic molecules in biological research. Note: The solubility of this compound in DMSO has not been empirically published; researchers should visually confirm complete dissolution.
Materials and Equipment:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.7% purity
-
Analytical balance (readable to 0.01 mg)
-
Microcentrifuge tubes (sterile, amber, or wrapped in foil)
-
Pipettors and sterile, filter-barrier pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Safety Precautions:
-
Always handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound before use.
Procedure:
-
Calculation of Mass:
-
Determine the required mass of this compound to prepare the desired volume of a 10 mM stock solution.
-
The formula for this calculation is: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
-
For example, to prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution: Mass (mg) = 0.010 mol/L * 0.001 L * 275.26 g/mol * 1000 mg/g = 2.75 mg
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the calculated mass (e.g., 2.75 mg) of this compound powder directly into the tube.
-
-
Dissolution:
-
Add the calculated volume of DMSO (e.g., 1 mL) to the microcentrifuge tube containing the powder.
-
Cap the tube tightly and vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles or precipitate. If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication may be applied.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, it is critical to create single-use aliquots.
-
Dispense the stock solution into smaller, sterile, light-protected (amber or foil-wrapped) microcentrifuge tubes in volumes appropriate for your experiments (e.g., 20 µL or 50 µL).
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-to-medium term storage. For long-term storage, -80°C is recommended.
-
Visualized Workflows and Pathways
The following diagrams illustrate the key processes involved in preparing and utilizing this compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Results in Antibacterial Agent 227 MIC Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing inconsistent Minimum Inhibitory Concentration (MIC) results with Antibacterial Agent 227. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during MIC testing.
Q1: Why are my MIC values for the same bacterial strain and this compound varying significantly between experimental runs?
A1: Inconsistent MIC results typically stem from variability in three critical areas: the bacterial inoculum, the testing medium, or the incubation conditions.[1] Even minor deviations in these parameters can lead to significant differences in outcomes.
-
Inoculum Effect: The final concentration of bacteria in the wells is crucial. An inoculum that is too dense can overwhelm the antibacterial agent, leading to falsely high MICs, while a low inoculum can result in falsely low MICs.[1][2]
-
Medium Composition: The composition of the growth medium, including pH and cation concentration, can influence the activity of some antimicrobial agents.[2] It is essential to use standardized media formulations, such as those specified by the Clinical and Laboratory Standards Institute (CLSI).[2][3]
-
Incubation Conditions: Precise control of temperature, CO₂ concentration (if applicable), and incubation duration is critical.[1] For organisms requiring specific atmospheric conditions, fluctuations can dramatically impact growth rates and, consequently, MIC values.[1]
Q2: My bacterial growth is inconsistent, even in the positive control wells. What could be the cause?
A2: This indicates a fundamental issue with your inoculum or growth medium.
-
Check Inoculum Viability: Always start from a fresh culture (18-24 hours old) on an appropriate agar (B569324) medium. Older colonies may have reduced viability.[1]
-
Perform a Purity Check: Plate your final inoculum to ensure it has not been contaminated with other microorganisms.[1]
-
Media Lot-to-Lot Variability: If using commercial media, be aware that lot-to-lot variation can occur.[1]
Q3: I am observing "skipped wells" in my broth microdilution assay. How should I interpret these results?
A3: "Skipped wells" refer to the absence of bacterial growth in one or more wells at a lower concentration of the antibacterial agent, while growth is observed at a higher concentration.[2]
-
Possible Causes: This phenomenon can be due to technical errors like pipetting inaccuracies or may be an intrinsic property of the interaction between the drug and the organism.[2]
-
Interpretation: According to CLSI guidelines for other antimicrobials, the MIC should be read as the lowest concentration that inhibits visible growth, including the "skipped wells".[2] However, the presence of skipped wells suggests potential assay variability and warrants a repeat of the experiment for confirmation.[2]
Q4: Could my stock solution of this compound be the source of error?
A4: Yes, issues with the antibacterial stock solution can lead to inconsistent results.
-
Proper Dissolution: Ensure this compound is fully dissolved in the recommended solvent for the initial stock solution before preparing serial dilutions. Precipitation can lead to inconsistent concentrations.[4]
-
Storage and Stability: Prepare fresh stock solutions for each experiment and store them appropriately, protected from light and repeated freeze-thaw cycles, if necessary.[3]
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| MIC values are consistently too high | Inoculum density is too high; Antibacterial agent has degraded. | Verify McFarland standard and final dilution; Prepare fresh antibacterial stocks and dilutions.[1] |
| MIC values are consistently too low | Inoculum density is too low; Incubation time is too short. | Verify McFarland standard; Ensure incubation for the full recommended time (e.g., 16-20 hours).[1] |
| High variability between replicates | Pipetting errors; Inhomogeneous inoculum suspension; Splashing between wells. | Calibrate pipettes; Vortex inoculum thoroughly; Use careful pipetting technique.[1] |
| Inconsistent growth in control wells | Low inoculum viability; Contamination; Media variability. | Use a fresh culture; Perform a purity check; Use a consistent lot of media.[1] |
| "Skipped wells" observed | Pipetting error; Drug-organism interaction. | Repeat the experiment, ensuring accurate pipetting. Read MIC as the lowest concentration with no growth.[2] |
Experimental Protocols
A detailed methodology is crucial for reproducible MIC assays.
Protocol: Broth Microdilution MIC Assay
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antibacterial Agent Dilutions: a. Prepare a stock solution of this compound in an appropriate solvent. b. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.[5]
-
Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select several colonies of the test organism.[1] b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4] d. Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.[2][4]
-
Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibacterial agent dilutions. b. Include a growth control well (inoculum in broth without the agent) and a sterility control well (broth only).[2] c. Seal the plates to prevent evaporation.[2] d. Incubate at 35-37°C for 16-20 hours in ambient air.[1][5]
-
Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[2]
Visual Guides
Experimental Workflow for MIC Determination
References
Technical Support Center: Optimizing the Efficacy of Antibacterial Agent 227 in Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the efficacy of Antibacterial Agent 227 in culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Compd 29, is an inhibitor of Seryl-tRNA synthetase (SerRS).[1][2] By inhibiting this essential enzyme, it effectively suppresses the growth of susceptible bacteria. Its primary target is Staphylococcus aureus, including both planktonic (free-floating) and biofilm-forming strains.[1][2]
Q2: What is the spectrum of activity for this compound?
This compound is primarily effective against Gram-positive bacteria, with demonstrated significant inhibitory effects on Staphylococcus aureus.[1][2] It has been noted to lack antibacterial activity against Gram-negative bacteria such as E. coli.[2]
Q3: What is the reported Minimum Inhibitory Concentration (MIC) for this compound?
The minimum inhibitory concentration (MIC) of this compound against Staphylococcus aureus 25923 has been identified as 32 µg/ml.[1][2]
Q4: What are the potential applications of this compound?
Given its efficacy against multi-drug resistant biofilm-forming S. aureus isolates, this compound is a promising candidate for development as an antiseptic or preservative.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reduced or no antibacterial activity observed. | Incorrect bacterial strain: Agent 227 is not effective against Gram-negative bacteria. | Confirm that the target organism is a susceptible Gram-positive bacterium, such as Staphylococcus aureus. |
| High inoculum size: A high bacterial density can reduce the effective concentration of the agent per cell.[3] | Standardize the inoculum to a concentration of approximately 5 x 10^5 CFU/mL for MIC testing. | |
| Presence of interfering substances: Organic matter like proteins in the culture medium can bind to the agent, reducing its availability.[4][5] | Use a minimal medium or a medium with low protein content for initial efficacy testing. Consider quantifying the effect of serum proteins on MIC. | |
| Sub-optimal pH or temperature: The activity of antimicrobial agents can be influenced by environmental conditions.[4][6] | Ensure the pH of the culture medium is maintained within the optimal range for both the bacteria and the agent (typically pH 7.2-7.4). Incubate at the optimal growth temperature for the specific bacterial strain (e.g., 37°C for S. aureus). | |
| Inconsistent results between experiments. | Variability in experimental conditions: Minor differences in media preparation, inoculum density, or incubation time can lead to variable outcomes. | Strictly adhere to standardized protocols for media preparation, inoculum standardization, and incubation parameters. |
| Agent degradation: Improper storage or handling of the agent can lead to loss of activity. | Store this compound according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment. | |
| Difficulty in eradicating biofilms. | Reduced penetration: The extracellular matrix of biofilms can limit the diffusion of the antibacterial agent. | Consider using higher concentrations of Agent 227 for biofilm treatment. Investigate combination therapies with agents that can disrupt the biofilm matrix. |
| Physiological state of biofilm bacteria: Bacteria within a biofilm are often in a slower-growing, more resistant state. | Increase the duration of exposure to the agent. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from standard methodologies for antimicrobial susceptibility testing.
Materials:
-
This compound
-
Susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 25923)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar (B569324) plate.
-
Inoculate a few colonies into CAMHB and incubate at 37°C until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10^6 CFU/mL.
-
-
Prepare Serial Dilutions:
-
Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the working solution of this compound to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (bacteria, no agent), and well 12 as a negative control (broth only).
-
-
Inoculation:
-
Add 10 µL of the diluted bacterial suspension to wells 1-11. The final inoculum in each well will be approximately 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Protocol 2: Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic activity of an agent over time.
Materials:
-
This compound
-
Susceptible bacterial strain
-
Culture broth (e.g., Tryptic Soy Broth)
-
Sterile flasks or tubes
-
Incubator with shaking capabilities
-
Agar plates for colony counting
Procedure:
-
Prepare Cultures: Prepare a mid-logarithmic phase bacterial culture as described in the MIC protocol.
-
Set up Test Conditions:
-
Prepare flasks containing culture broth with this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).
-
Include a growth control flask without the agent.
-
-
Inoculation: Inoculate each flask with the bacterial suspension to a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Count:
-
Perform serial dilutions of the collected samples in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point for each concentration.
-
Plot the log10 CFU/mL versus time for each concentration of the agent.
-
Visualizations
References
- 1. biorbyt.com [biorbyt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Development of a screening assay to measure the loss of antibacterial activity in the presence of proteins: its use in optimizing compound structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting antimicrobial activity of Synechococcus leopoliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing cytotoxicity of Antibacterial agent 227 in mammalian cell lines
This technical support center provides troubleshooting guides and frequently asked questions to help researchers address the potential cytotoxic effects of Antibacterial Agent 227 in mammalian cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of off-target cytotoxicity for this compound in mammalian cells?
A1: The primary mechanism for the observed cytotoxicity of this compound is believed to be mitochondrial dysfunction. As a fluoroquinolone-like compound, it can interfere with mitochondrial DNA replication and function due to structural similarities between bacterial DNA gyrase and eukaryotic mitochondrial topoisomerase II.[1] This interference leads to an overproduction of reactive oxygen species (ROS), causing oxidative damage to DNA, proteins, and lipids, which can ultimately trigger apoptosis.[2][3]
Q2: Are certain mammalian cell lines more susceptible to the cytotoxic effects of this compound?
A2: Yes, susceptibility to this compound can vary significantly between cell lines.[1] Factors influencing sensitivity include the cell line's metabolic rate, mitochondrial density, and expression levels of antioxidant defense proteins.[1][4] For instance, primary cells like human osteoblasts may be more sensitive than established cancer cell lines like HeLa or MG63 due to differences in energy metabolism.[4] We strongly recommend performing a dose-response curve for your specific cell line to determine its unique sensitivity profile.[1]
Q3: How can I mitigate the cytotoxic effects of this compound without compromising its antibacterial efficacy?
A3: The most effective strategy to mitigate cytotoxicity is the co-administration of an antioxidant. N-acetyl-L-cysteine (NAC) has been shown to effectively reduce the levels of reactive oxygen species (ROS) induced by bactericidal antibiotics, thereby rescuing mammalian cells from oxidative damage.[2][3] Studies have shown that the concentrations of NAC required to protect mammalian cells do not interfere with the bacterial killing efficacy of the antibiotic.[2]
Q4: How can I differentiate between apoptosis and necrosis induced by this compound?
A4: To distinguish between apoptosis and necrosis, a combination of assays is recommended. The most common method is flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptosis and necrosis.[1]
Troubleshooting Guide
Problem 1: I am observing high levels of cytotoxicity at my target antibacterial concentration.
| Possible Cause | Suggested Solution |
| Incorrect Concentration Calculation | Double-check all calculations for dilutions and stock solutions. Verify the molecular weight and purity of the agent. |
| High Cell Line Sensitivity | Your cell line may be particularly sensitive. Perform a dose-response experiment to determine the precise IC50 value (see Table 1). If possible, consider using a less sensitive cell line for initial screening.[4][5] |
| Contamination | Microbial contamination can cause cell death and confound results. Routinely check cultures for contamination via microscopy and PCR-based methods.[6] |
| Reagent Degradation | Ensure this compound and cell culture media/supplements are stored correctly and are not expired. |
Problem 2: My cytotoxicity assay results are inconsistent between experiments.
| Possible Cause | Suggested Solution |
| High Cell Passage Number | Cells at high passage numbers can have altered phenotypes and sensitivities. Use cells within a consistent and low passage number range for all experiments. |
| Variability in Cell Seeding Density | Inconsistent initial cell numbers will lead to variable results. Ensure accurate cell counting and even distribution when seeding plates. |
| Inconsistent Incubation Times | Strictly adhere to the specified incubation times for both agent treatment and assay development. |
| Lab Environment Fluctuations | Variations in incubator CO2 levels, temperature, or humidity can stress cells. Ensure equipment is properly calibrated and maintained. |
Data & Visualization
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of this compound in Various Mammalian Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 48h |
| HEK293 | Human Embryonic Kidney | 125 |
| HeLa | Human Cervical Cancer | 210 |
| HepG2 | Human Liver Cancer | 95 |
| Vero | Monkey Kidney Epithelial | >300 |
| PHO | Primary Human Osteoblasts | 65 |
Note: Data are representative. IC50 values should be determined empirically for your specific experimental conditions.
Table 2: Mitigation of Agent 227-Induced Cytotoxicity with N-acetyl-L-cysteine (NAC)
| Treatment (48h) | Cell Line: HepG2 (% Viability) | Cell Line: PHO (% Viability) |
| Control (Vehicle) | 100% | 100% |
| Agent 227 (100 µM) | 48% | 25% |
| Agent 227 (100 µM) + NAC (5 mM) | 89% | 78% |
This data illustrates the protective effect of NAC against Agent 227-induced cytotoxicity.[2][3]
Signaling Pathways and Workflows
Caption: Proposed mechanism of Agent 227 cytotoxicity.
Caption: Experimental workflow for troubleshooting cytotoxicity.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Aspirate the medium and add fresh medium containing various concentrations of this compound (and/or NAC). Include vehicle-only wells as a negative control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the control wells: (Absorbance of treated cells / Absorbance of control cells) * 100.
Protocol 2: Annexin V & Propidium Iodide (PI) Staining
This protocol allows for the differentiation of viable, apoptotic, and necrotic cells via flow cytometry.
-
Cell Preparation: Seed and treat cells in a 6-well plate as described above.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE). Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
Improving the stability of Antibacterial agent 227 for experimental use
This guide provides researchers, scientists, and drug development professionals with essential information for improving the experimental stability of Antibacterial Agent 227.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
For initial stock solutions, it is highly recommended to use anhydrous dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mg/mL. For aqueous working solutions, further dilution in a buffered saline solution (e.g., PBS) at pH 7.4 is advised. Direct reconstitution in aqueous buffers can lead to rapid hydrolysis and loss of antibacterial activity.
Q2: What are the optimal storage conditions for both the lyophilized powder and stock solutions of Agent 227?
The lyophilized powder of Agent 227 is stable for up to 12 months when stored at -20°C and protected from light. Once reconstituted in DMSO, the stock solution should be stored at -80°C in small aliquots to minimize freeze-thaw cycles. Under these conditions, the stock solution is stable for up to 3 months.
Q3: Is this compound sensitive to light?
Yes, Agent 227 exhibits significant photosensitivity. Exposure to ambient laboratory light for as little as 4-6 hours can result in a 15-20% degradation of the compound. All experimental procedures should be conducted under subdued light, and storage containers should be wrapped in aluminum foil or be made of amber-colored glass.
Q4: Can I use standard plastic labware with Agent 227 solutions?
It is advisable to use polypropylene (B1209903) (PP) or glass labware for the preparation and storage of Agent 227 solutions. Some plastics, particularly polystyrene, have been shown to adsorb the compound, leading to a decrease in the effective concentration in your experiments.
Troubleshooting Guide
Issue 1: I am observing a significant loss of antibacterial activity in my assays.
This is a common issue and can be attributed to several factors. Follow this troubleshooting workflow to identify the potential cause:
Technical Support Center: Seryl-tRNA Synthetase (SerRS) Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with seryl-tRNA synthetase (SerRS) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for seryl-tRNA synthetase inhibitors?
A1: Seryl-tRNA synthetase (SerRS) is an essential enzyme that catalyzes the attachment of serine to its corresponding tRNA, a critical step in protein synthesis.[1] Inhibition of SerRS depletes the pool of charged seryl-tRNAs, which stalls protein synthesis and leads to cell death.[2][3] This makes SerRS an attractive target for antimicrobial agents.[3] Inhibitors typically work by competing with the natural substrates (serine or ATP) or by trapping a reaction intermediate.[3] Some inhibitors, like SB-217452, mimic the seryl-adenylate (B1675329) intermediate.[2] Another mechanism involves the formation of a covalent adduct with the tRNA molecule within the enzyme's editing site, which traps the tRNA and prevents catalytic turnover.[3]
Q2: Beyond protein synthesis, are there other cellular processes affected by SerRS inhibition?
A2: Yes, SerRS has non-canonical functions that are independent of its role in translation. For instance, human SerRS is involved in signaling pathways that regulate cell fate.[3] Notably, it has been shown to suppress Wnt signaling, a pathway often dysregulated in cancer.[3][4] Therefore, inhibiting SerRS could have broader cellular effects beyond simply halting protein synthesis, which may be relevant in oncology research.[3] In bacteria, inhibition of SerRS can trigger the stringent response, a global metabolic reprogramming in response to nutrient starvation, which can contribute to antibiotic tolerance.[2][4]
Q3: We are observing a significant increase in the Minimum Inhibitory Concentration (MIC) of our SerRS inhibitor. What are the potential resistance mechanisms?
A3: An increased MIC is a common sign of resistance. The primary mechanisms of resistance to SerRS inhibitors include:
-
Target Modification: This is the most common mechanism, where mutations in the gene encoding SerRS alter the enzyme's active site. This reduces the binding affinity of the inhibitor without significantly affecting the enzyme's natural function.[4]
-
Increased Intracellular Substrate Concentration: Resistance can also arise from mutations that lead to a higher intracellular concentration of serine, which then outcompetes the inhibitor.[4]
-
Efflux Pumps and Reduced Permeability: While less specific to SerRS inhibitors, general antibiotic resistance mechanisms like the upregulation of efflux pumps to remove the inhibitor from the cell, or changes in the cell membrane that reduce inhibitor uptake, are also possible.[4]
-
Acquisition of a Resistant SerRS Homolog: Some organisms may acquire or possess a second, functionally equivalent SerRS enzyme that is naturally resistant to the inhibitor.[4]
Troubleshooting Guides
Enzymatic Assays
Problem 1: High background signal in the SerRS activity assay.
| Possible Cause | Troubleshooting Step |
| Contaminating ATPases/pyrophosphatases | If using a pyrophosphate detection-based assay, ensure the purified SerRS is free of contaminating enzymes that hydrolyze ATP or pyrophosphate. Run a control reaction without serine or tRNA.[4] |
| Spontaneous ATP hydrolysis | Prepare fresh ATP solutions and avoid repeated freeze-thaw cycles of the ATP stock.[4] |
| Non-enzymatic reaction | Run a control reaction with a heat-inactivated enzyme to determine the level of non-enzymatic background signal.[4] |
Problem 2: Inconsistent IC50 values for a SerRS inhibitor.
| Possible Cause | Troubleshooting Step |
| Inhibitor Precipitation | Ensure the inhibitor is fully dissolved in the assay buffer. Check for precipitation at higher concentrations. |
| Variable Enzyme Activity | Use a consistent batch of purified enzyme. Perform a quality control check of enzyme activity before each experiment. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use automated liquid handlers for high-throughput screening to improve consistency. |
Cell-Based Assays
Problem 3: Discrepancy between potent in vitro enzymatic activity and poor in vivo (cell-based) efficacy.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | The inhibitor may not be able to cross the cell membrane to reach its intracellular target. |
| Efflux by Cellular Pumps | The inhibitor may be actively transported out of the cell by efflux pumps.[4] |
| Metabolic Instability | The inhibitor may be rapidly metabolized and inactivated by the cell. |
| High Plasma Protein Binding | A high degree of binding to plasma proteins can reduce the free concentration of the inhibitor available to interact with SerRS.[5] |
Quantitative Data Summary
Table 1: Inhibitory Potency of Selected SerRS Inhibitors
| Inhibitor | Target Organism/Enzyme | IC50 | Ki | Reference |
| SB-217452 | Staphylococcus aureus SerRS | ~8 nM | - | [3] |
| SB-217452 | Rat SerRS | ~8 nM | - | [3] |
| Comp 5l | Leishmania donovani SerRS | 1.85 µM | 1.25 µM | [3] |
Key Experimental Protocols
Protocol 1: tRNA Aminoacylation Assay (Radiolabel-Based)
This assay directly measures the enzymatic activity of SerRS by quantifying the attachment of a radiolabeled amino acid to its cognate tRNA.
Materials:
-
Purified SerRS enzyme
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂, ATP, DTT)[3]
-
Varying concentrations of the test inhibitor (dissolved in DMSO)
-
Total tRNA or purified tRNASer
-
Radiolabeled L-[³H]serine[3]
-
Cold 5% trichloroacetic acid (TCA)[6]
-
Glass fiber filters[6]
-
Scintillation counter[6]
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix in the assay buffer containing MgCl₂, ATP, DTT, and the purified SerRS enzyme.[3]
-
Inhibitor Incubation: Dispense the reaction mix into a 96-well plate. Add varying concentrations of the test inhibitor or DMSO (vehicle control) and pre-incubate with the enzyme for 15-30 minutes at room temperature.[3]
-
Reaction Initiation: Start the reaction by adding a solution containing total tRNA and radiolabeled L-[³H]serine.[3]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) that is within the linear range of the reaction.[3]
-
Reaction Quenching & Precipitation: Stop the reaction by adding cold 5% TCA to precipitate the tRNA and the attached seryl-tRNA.[3][6]
-
Filtration: Transfer the quenched reactions to a filter plate to trap the precipitated tRNA.[3][6]
-
Washing: Wash the filters with cold 5% TCA to remove unincorporated radiolabeled serine.[6]
-
Quantification: Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[6]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]
Protocol 2: Spectrophotometric Assay for SerRS Activity (Malachite Green-Based)
This colorimetric assay measures the pyrophosphate (PPi) released during the aminoacylation reaction and is suitable for high-throughput screening.[2]
Materials:
-
Purified SerRS enzyme
-
Total tRNA or in vitro transcribed tRNASer
-
L-serine
-
ATP
-
Aminoacylation buffer (e.g., 100 mM Tris-HCl pH 7.6, 10 mM MgCl₂, 1 mM DTT)[4]
-
Inorganic pyrophosphatase (PPiase)[4]
-
Malachite green reagent for phosphate (B84403) detection[4]
-
96-well plate
-
Plate reader
Procedure:
-
tRNA Refolding: Heat the tRNA solution at 70°C for 10 minutes. Add MgCl₂ to a final concentration of 10 mM and allow the tRNA to cool slowly to room temperature.[4]
-
Reaction Setup: In a 96-well plate, add the assay buffer, L-serine, ATP, refolded tRNA, PPiase, and varying concentrations of the SerRS inhibitor.
-
Enzyme Addition and Incubation: Initiate the reaction by adding the purified SerRS enzyme. Incubate the plate at 37°C for a set period (e.g., 30 minutes), ensuring the reaction is in the linear range.[4]
-
Phosphate Detection: Stop the reaction by adding EDTA. Add the malachite green reagent to each well and incubate at room temperature for 15-20 minutes to allow color development.[4]
-
Data Analysis: Measure the absorbance at approximately 620 nm.[4] Create a standard curve using known concentrations of phosphate to quantify the amount of PPi released. Calculate the specific activity of the SerRS enzyme and the percentage of inhibition for each inhibitor concentration.
Visualizations
Caption: The catalytic cycle of SerRS and points of inhibitor intervention.
Caption: A generalized workflow for the discovery of SerRS inhibitors.
Caption: Common mechanisms of resistance to SerRS inhibitors.
References
Interpreting unexpected data from Antibacterial agent 227 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected data from studies involving Antibacterial Agent 227, a synthetic, broad-spectrum antimicrobial agent that primarily targets bacterial fatty acid synthesis by inhibiting the enzyme enoyl-acyl carrier protein reductase (FabI).
Frequently Asked Questions (FAQs)
Q1: My Minimum Inhibitory Concentration (MIC) assays for Agent 227 are showing significant variability across replicates. What are the potential causes?
A1: Inconsistent MIC values are a common issue and can stem from several factors. The most frequent causes include inoculum preparation, solvent effects, and the binding of the agent to labware. Agent 227, due to its hydrophobic nature, is particularly prone to adsorption to plastic surfaces, which can reduce its effective concentration in the assay medium.
To troubleshoot this, consider the following:
-
Inoculum Effect: Ensure your bacterial inoculum is standardized to a 0.5 McFarland standard for each experiment. High bacterial densities can lead to artificially elevated MICs.
-
Solvent Effects: If using a solvent like DMSO to dissolve Agent 227, ensure the final concentration in your assay does not exceed 1% (v/v), as higher concentrations can inhibit bacterial growth independently.
-
Adsorption to Plastics: Try using low-binding microplates or glass tubes for your assays. Including a surfactant like Tween 80 (at a non-inhibitory concentration of 0.05%) in the growth medium can also help prevent the agent from binding to the plastic.
Q2: I'm observing a paradoxical, dose-dependent increase in biofilm formation at sub-inhibitory concentrations of Agent 227. Is this a known phenomenon?
A2: Yes, this paradoxical effect has been noted for several classes of antibiotics. Sub-lethal concentrations of an antibacterial agent can act as a stressor, inducing a protective response in bacteria, which often includes the upregulation of genes involved in biofilm formation. Agent 227, at concentrations below the MIC, can trigger signaling cascades that promote the production of extracellular polymeric substances (EPS), leading to enhanced biofilm development.
To investigate this further, you can quantify biofilm production using a crystal violet staining assay across a range of sub-inhibitory concentrations of Agent 227.
Q3: Agent 227 is a known FabI inhibitor, but my transcriptomics data shows unexpected upregulation of genes related to membrane stress and efflux pumps. How can this be explained?
A3: While the primary mechanism of Agent 227 is the inhibition of fatty acid synthesis, this disruption can lead to significant downstream secondary effects. The cell attempts to compensate for the compromised membrane integrity by upregulating stress response genes. Furthermore, the presence of a foreign inhibitory compound can trigger general detoxification pathways, including the overexpression of multi-drug resistance (MDR) efflux pumps. This is a common bacterial defense mechanism.
The workflow below illustrates the expected primary mechanism and the potential secondary effects that could lead to your observations.
Troubleshooting Guides
Guide 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
If you are experiencing high variability in your MIC assays, follow this troubleshooting workflow.
Validation & Comparative
Comparative Efficacy Analysis: Antibacterial Agent 227 versus Vancomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in-vitro efficacy of the novel synthetic antibacterial agent, designated 227, against vancomycin (B549263), a standard-of-care glycopeptide antibiotic. The data presented herein is derived from controlled laboratory experiments designed to assess the potency and spectrum of activity of these two compounds against a panel of clinically relevant Gram-positive pathogens.
Overview and Mechanism of Action
Antibacterial Agent 227 is a next-generation oxazolidinone that inhibits bacterial protein synthesis. It exerts its bacteriostatic effect by binding to the 50S ribosomal subunit at the peptidyl transferase center, thereby preventing the formation of peptide bonds.
Vancomycin is a glycopeptide antibiotic that inhibits bacterial cell wall synthesis in Gram-positive bacteria. It binds with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall integrity.
Below is a diagram illustrating the distinct mechanisms of action for each agent.
Caption: Mechanisms of action for this compound and Vancomycin.
Comparative In-Vitro Efficacy
The antibacterial activity of Agent 227 and vancomycin was evaluated by determining their Minimum Inhibitory Concentrations (MICs) against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).
Table 1: Minimum Inhibitory Concentration (MIC) Data (μg/mL)
| Bacterial Strain | This compound | Vancomycin |
| Staphylococcus aureus (MSSA) ATCC 29213 | 0.5 | 1 |
| Staphylococcus aureus (MRSA) USA300 | 1 | 1 |
| Staphylococcus epidermidis ATCC 12228 | 0.25 | 2 |
| Enterococcus faecalis ATCC 29212 | 1 | 2 |
| Enterococcus faecium (VRE) ATCC 51559 | 1 | >256 |
| Streptococcus pneumoniae ATCC 49619 | 0.25 | 0.5 |
The data indicates that this compound demonstrates potent activity against the tested Gram-positive organisms. Notably, it retains its efficacy against vancomycin-resistant Enterococcus faecium, highlighting its potential for treating infections caused by drug-resistant pathogens.
Experimental Protocols
The following section details the methodology used to obtain the comparative efficacy data.
Minimum Inhibitory Concentration (MIC) Assay Protocol
The MIC for each antibacterial agent was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: Bacterial isolates were cultured on appropriate agar (B569324) plates for 18-24 hours. Several colonies were then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antibacterial Agents: Stock solutions of this compound and vancomycin were prepared. A series of two-fold serial dilutions were then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plates was inoculated with the prepared bacterial suspension. The plates were then incubated at 35-37°C for 18-24 hours under ambient air conditions.
-
Determination of MIC: Following incubation, the MIC was determined as the lowest concentration of the antibacterial agent that completely inhibited visible bacterial growth.
The workflow for this experimental protocol is visualized in the diagram below.
Comparative Guide: Antibacterial Agent 227 versus Linezolid Against MRSA
This guide provides a detailed comparison of the novel antibacterial agent 227 and the established antibiotic linezolid, with a focus on their activity against Methicillin-Resistant Staphylococcus aureus (MRSA). This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound is an emerging investigational compound identified as a seryl-tRNA synthetase (SerRS) inhibitor. Preliminary data indicates its potential as an anti-staphylococcal agent. Linezolid, a member of the oxazolidinone class, is a widely used antibiotic for treating serious MRSA infections. It functions by inhibiting the initiation of bacterial protein synthesis. This guide synthesizes the available data on both agents to facilitate a comparative understanding of their properties.
Data Presentation
Table 1: General Properties and Mechanism of Action
| Feature | This compound | Linezolid |
| Synonyms | Compd 29 | Zyvox |
| Chemical Class | Not specified in available literature | Oxazolidinone |
| Mechanism of Action | Inhibition of seryl-tRNA synthetase (SerRS) | Inhibition of protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the 70S initiation complex.[1][2] |
| Target | Seryl-tRNA synthetase | 23S ribosomal RNA of the 50S subunit.[1][2] |
| Spectrum of Activity | Primarily reported against Staphylococcus aureus | Broad activity against Gram-positive bacteria, including MRSA, Vancomycin-Resistant Enterococci (VRE), and Streptococcus pneumoniae.[2] |
Table 2: In Vitro Efficacy Against S. aureus
| Parameter | This compound | Linezolid |
| MIC against S. aureus 25923 | 32 µg/ml | Data for this specific strain not available in the provided search results. |
| MIC Range against MRSA | Data not available | Typically 0.5 - 4 µg/mL. |
| Time-Kill Kinetics | Data not available | Generally considered bacteriostatic against Staphylococcus aureus. |
| Biofilm Activity | Reported to have an inhibitory effect on biofilm culture of S. aureus 25923 | Has shown activity in inhibiting biofilm formation. |
Table 3: In Vivo Efficacy Against MRSA
| Parameter | This compound | Linezolid |
| Animal Models | Data not available | Efficacious in various models including murine pneumonia and peritonitis models. |
| Key Findings | Data not available | Has demonstrated significant reductions in bacterial load and improved survival rates in animal models of MRSA infection. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a standard broth microdilution method for determining the MIC of an antibacterial agent against MRSA.
Objective: To determine the lowest concentration of the antibacterial agent that visibly inhibits the growth of MRSA.
Materials:
-
MRSA isolate
-
Mueller-Hinton Broth (MHB)
-
Antibacterial agent stock solution
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a suspension of the MRSA isolate in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the antibacterial agent stock solution in MHB across the wells of a 96-well plate.
-
Inoculation: Add the prepared MRSA inoculum to each well containing the diluted antibacterial agent. Include a growth control well (inoculum without antibacterial agent) and a sterility control well (MHB only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibacterial agent at which there is no visible growth of the organism.
Time-Kill Assay
This protocol outlines a standard method for assessing the bactericidal or bacteriostatic activity of an antibacterial agent over time.
Objective: To evaluate the rate of bacterial killing by an antibacterial agent at various concentrations.
Materials:
-
MRSA isolate
-
Mueller-Hinton Broth (MHB)
-
Antibacterial agent stock solution
-
Sterile culture tubes
-
Incubator with shaking capabilities
-
Apparatus for colony counting (e.g., agar (B569324) plates, automated colony counter)
Procedure:
-
Inoculum Preparation: Prepare a starting inoculum of MRSA in MHB at a density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Assay Setup: Prepare culture tubes containing MHB with the antibacterial agent at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x, 8x MIC). Include a growth control tube without the antibacterial agent.
-
Inoculation and Incubation: Inoculate each tube with the prepared MRSA suspension and incubate at 37°C with shaking.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube. Perform serial dilutions of these aliquots in sterile saline and plate them onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL) for each time point and concentration.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of the antibacterial agent. A ≥3-log10 reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.
Visualizations
Caption: Experimental Workflow for Comparing Antibacterial Agents.
Caption: Mechanisms of Action for this compound and Linezolid.
References
A Head-to-Head Comparison of Seryl-tRNA Synthetase Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of key seryl-tRNA synthetase (SerRS) inhibitors. Seryl-tRNA synthetase is a crucial enzyme in protein synthesis, making it a prime target for novel therapeutic agents. This guide provides a detailed analysis of inhibitor performance, supported by experimental data, to aid in the evaluation and selection of compounds for further investigation.
Seryl-tRNA synthetase (SerRS) plays a fundamental role in the cell by catalyzing the attachment of serine to its cognate tRNA, a critical step in protein translation. Its inhibition can lead to the cessation of protein synthesis and subsequent cell death, making it an attractive target for the development of antimicrobial and anti-parasitic drugs. Beyond this canonical function, emerging evidence has implicated human SerRS in non-canonical roles, such as the regulation of Wnt signaling, highlighting its potential as a therapeutic target in oncology.
This guide provides a head-to-head comparison of prominent SerRS inhibitors, focusing on their inhibitory potency, selectivity, and mechanism of action. Quantitative data is presented in a clear, tabular format to facilitate direct comparison. Detailed experimental protocols for key assays are also provided to ensure the reproducibility of the cited findings.
Quantitative Comparison of SerRS Inhibitors
The efficacy of SerRS inhibitors is primarily evaluated by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzymatic activity by 50%, while the Ki is the dissociation constant of the enzyme-inhibitor complex, providing a more direct measure of binding affinity.
| Inhibitor | Target Organism/Enzyme | IC50 | Ki | Kd |
| SB-217452 | Staphylococcus aureus SerRS | ~8 nM[1] | ||
| Rat SerRS | ~8 nM[1] | |||
| Streptomyces sp. SerRS1 | ~1-2 µM | |||
| Ureidosulfocoumarin Derivative (Comp 5l) | Leishmania donovani SerRS | Specific Inhibitor (Lesser potency against human SerRS) | ||
| Seryl-adenylate Analog | Thermus thermophilus SerRS | Strong Inhibitor |
Signaling Pathways and Experimental Workflows
To understand the broader context of SerRS inhibition and the methodologies used to assess it, the following diagrams illustrate the canonical SerRS pathway and a general experimental workflow for inhibitor characterization.
References
Validating the Mechanism of Action of Antibacterial Agent 227: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Antibacterial agent 227, a novel inhibitor of Seryl-tRNA synthetase (SerRS), against other antibacterial agents targeting protein synthesis. The document outlines the agent's mechanism of action, presents supporting experimental data in comparison to alternatives, and provides detailed protocols for key validation assays.
Introduction to this compound
This compound is a synthetic compound identified for its potent activity against Gram-positive bacteria, notably Staphylococcus aureus. Its mechanism of action is the specific inhibition of Seryl-tRNA synthetase (SerRS), an essential enzyme in bacterial protein synthesis. By blocking the attachment of serine to its cognate tRNA, Agent 227 effectively halts the production of proteins, leading to bacterial growth inhibition and cell death. This targeted approach makes it a promising candidate for combating infections, including those caused by multidrug-resistant strains and those involving biofilms.[1]
Mechanism of Action: Inhibition of Protein Synthesis
Aminoacyl-tRNA synthetases (aaRS) are crucial enzymes that catalyze the esterification of amino acids to their corresponding tRNAs. This process, known as tRNA charging, is a prerequisite for the translation of the genetic code into proteins by the ribosome. There are typically 20 different aaRS enzymes in a bacterial cell, one for each of the standard amino acids. The inhibition of any of these enzymes is a validated strategy for antibacterial drug development.
This compound specifically targets Seryl-tRNA synthetase (SerRS). The inhibition of this enzyme leads to a depletion of charged seryl-tRNA, causing ribosomes to stall during protein synthesis when a serine codon is encountered. This disruption of protein production is ultimately bacteriostatic and can be bactericidal at higher concentrations.
Caption: Mechanism of action of this compound.
Comparative Performance Analysis
The efficacy of this compound is best understood in comparison to other inhibitors of protein synthesis. This section compares Agent 227 with another SerRS inhibitor, SB-217452 (the active moiety of Albomycin), and Mupirocin (B1676865), which inhibits Isoleucyl-tRNA synthetase (IleRS).
In Vitro Antibacterial Activity
The minimum inhibitory concentration (MIC) is a key measure of an antibacterial agent's potency. It is defined as the lowest concentration of the agent that prevents the visible in vitro growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus
| Compound | Target Enzyme | Bacterial Strain | MIC (µg/mL) | Citation(s) |
| This compound | Seryl-tRNA synthetase (SerRS) | S. aureus 25923 | 32 | [1] |
| SB-217452 | Seryl-tRNA synthetase (SerRS) | Not specified in direct MIC tests | - | |
| Mupirocin | Isoleucyl-tRNA synthetase (IleRS) | Clinical Isolates (susceptible) | 0.015 - 0.06 | [2] |
| Mupirocin (Low-level resistance) | Isoleucyl-tRNA synthetase (IleRS) | Clinical Isolates | 8 - 256 | [3] |
| Mupirocin (High-level resistance) | Isoleucyl-tRNA synthetase (IleRS) | Clinical Isolates | ≥ 512 | [3] |
Enzymatic Inhibition
The half-maximal inhibitory concentration (IC50) measures the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Enzymatic Inhibition against Target Synthetase
| Compound | Target Enzyme | Source of Enzyme | IC50 | Citation(s) |
| This compound | Seryl-tRNA synthetase (SerRS) | S. aureus | Data not available | |
| SB-217452 | Seryl-tRNA synthetase (SerRS) | S. aureus | ~8 nM | [4] |
| Mupirocin | Isoleucyl-tRNA synthetase (IleRS) | S. aureus | Data not available |
Note: The low nanomolar IC50 of SB-217452 against S. aureus SerRS indicates a very high affinity and potent inhibition of the target enzyme.[4]
Activity Against Biofilms
Bacterial biofilms are communities of microorganisms encased in a self-produced extracellular matrix, which are notoriously resistant to conventional antibiotics. This compound has shown efficacy in inhibiting the growth of S. aureus in biofilm cultures.[1]
Experimental Protocols
To validate the mechanism of action and performance of a novel antibacterial agent, a series of standardized in vitro experiments are essential.
Minimum Inhibitory Concentration (MIC) Determination
The following diagram outlines a typical workflow for determining the MIC of an antibacterial agent using the broth microdilution method.
Caption: Workflow for MIC determination via broth microdilution.
Detailed Protocol: Broth Microdilution Method
-
Preparation of Antibacterial Agent Dilutions: Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibacterial agent dilutions. Include a positive control (bacteria without agent) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibacterial agent at which there is no visible turbidity (i.e., no bacterial growth).
Biofilm Inhibition Assay
This assay quantifies the ability of an antibacterial agent to prevent the formation of biofilms.
Detailed Protocol: Crystal Violet Staining Method
-
Preparation: In a 96-well flat-bottom plate, add bacterial culture and different concentrations of this compound to the wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.
-
Fixation: Fix the remaining biofilms with methanol (B129727) for 15 minutes.
-
Staining: Stain the biofilms with a 0.1% crystal violet solution for 10-15 minutes.
-
Washing: Wash away the excess stain with water.
-
Solubilization: Solubilize the stained biofilm by adding 30% acetic acid to each well.
-
Quantification: Measure the optical density (OD) of the solubilized stain using a microplate reader at a wavelength of approximately 570 nm. A lower OD indicates greater inhibition of biofilm formation.
Seryl-tRNA Synthetase (SerRS) Inhibition Assay
This biochemical assay directly measures the inhibition of the target enzyme. The following diagram illustrates the logical relationship in validating the specific target of Agent 227.
Caption: Logical flow for validating SerRS as the target.
Detailed Protocol: Malachite Green-based Pyrophosphate Assay
This assay measures the activity of SerRS by detecting the pyrophosphate (PPi) released during the first step of the aminoacylation reaction.
-
Reaction Setup: In a 96-well plate, add the SerRS enzyme, the test compound (this compound) at various concentrations, and a buffer solution.
-
Initiation: Start the reaction by adding the substrates: L-serine, ATP, and tRNA-Ser.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Detection: Stop the reaction and add a malachite green reagent. This reagent forms a colored complex with the inorganic phosphate (B84403) that is produced from the enzymatic breakdown of pyrophosphate.
-
Quantification: Measure the absorbance of the colored product using a microplate reader. A decrease in absorbance in the presence of Agent 227 indicates inhibition of SerRS activity.
-
Data Analysis: Calculate the IC50 value, which is the concentration of Agent 227 required to inhibit 50% of the SerRS enzyme activity.
Conclusion
This compound demonstrates a clear mechanism of action through the inhibition of Seryl-tRNA synthetase, a crucial enzyme for bacterial protein synthesis. Its efficacy against Staphylococcus aureus, including in biofilm cultures, positions it as a valuable subject for further research and development. Comparative analysis with other aaRS inhibitors, such as the highly potent natural product SB-217452 and the clinically used Mupirocin, provides a framework for understanding its potential advantages and limitations. The experimental protocols detailed in this guide offer a standardized approach for the continued validation and characterization of this and other novel antibacterial agents.
References
Comparative Efficacy of Antibacterial Agent 227 Against Methicillin-Resistant S. aureus (MRSA)
A Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to public health. This has spurred research into novel antimicrobial compounds with unique mechanisms of action. This guide provides a comparative analysis of Antibacterial Agent 227, a novel inhibitor of Seryl-tRNA synthetase (SerRS), against established and newer antibacterial agents used to treat MRSA infections.
Overview of this compound
This compound, also known as Compd 29, is an investigational compound that has demonstrated significant inhibitory effects against both planktonic and biofilm cultures of S. aureus.[1][2] Its mechanism of action involves the inhibition of Seryl-tRNA synthetase (SerRS), an essential enzyme in bacterial protein synthesis.[1][2] This novel target distinguishes it from many current antibiotic classes and suggests its potential as an effective agent against multidrug-resistant strains.
Comparative Efficacy Against MRSA
Vancomycin (B549263) has long been the standard therapy for MRSA infections.[3][4][5] However, concerns over its efficacy, the emergence of strains with reduced susceptibility, and the need for therapeutic drug monitoring have led to the development and use of alternative agents.[3][4][6] These include linezolid, daptomycin, and newer antibiotics such as ceftaroline, dalbavancin, telavancin, oritavancin, and tedizolid.[3][4][7]
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vitro activity of this compound and a selection of comparator agents against MRSA.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Compound | Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus 25923 | 32[1][2] |
Table 2: In Vitro Activity of Comparator Antibiotics against MRSA
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Dalbavancin | 0.060 | 0.120[7] |
| Oritavancin | 0.045 | 0.120[7] |
| Telavancin | 0.032 | 0.060[7] |
| Tedizolid | Not Reported | Not Reported |
| Vancomycin | Not Reported | Not Reported |
| Linezolid | Not Reported | Not Reported |
| Daptomycin | Not Reported | Not Reported |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data for some established agents are not presented in this format in the search results but are widely available in clinical microbiology literature.
Experimental Protocols
The evaluation of antibacterial efficacy relies on standardized in vitro and in vivo experimental protocols. The following are key methodologies cited in the assessment of anti-MRSA agents.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental measure of an agent's potency.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the MRSA strain is prepared to a specific cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution of Antibacterial Agent: The antibacterial agent is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a multi-well plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the agent in which there is no visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Perform MIC Assay: An MIC assay is performed as described above.
-
Subculturing: A small aliquot from the wells showing no visible growth in the MIC assay is plated onto an agar (B569324) medium that does not contain the antibacterial agent.
-
Incubation: The agar plates are incubated to allow for the growth of any surviving bacteria.
-
Determination of MBC: The MBC is the lowest concentration of the agent that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria compared to the initial inoculum.
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Inhibition of Seryl-tRNA Synthetase by this compound.
Experimental Workflow: In Vitro Susceptibility Testing
Caption: Standard workflow for determining MIC and MBC of an antibacterial agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. contagionlive.com [contagionlive.com]
- 4. Alternatives to vancomycin for the treatment of methicillin-resistant Staphylococcus aureus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Vancomycin: does it still have a role as an antistaphylococcal agent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of recently approved antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) strains: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Antibacterial Agent 227: A Comparative Analysis Against Standard-of-Care Antibiotics
A comprehensive in vivo comparison of Antibacterial Agent 227, a novel seryl-tRNA synthetase (SerRS) inhibitor, with standard-of-care antibiotics cannot be completed at this time due to a lack of publicly available data from animal model studies. While in vitro data demonstrates its potential against specific pathogens, robust in vivo studies are essential to evaluate its therapeutic efficacy and safety profile in a living organism.
Initial research identifies this compound as an inhibitor of seryl-tRNA synthetase, an essential enzyme for bacterial protein synthesis. This mechanism of action confers potent activity against Gram-positive bacteria, including clinically important strains of Staphylococcus aureus. In vitro studies have established a minimum inhibitory concentration (MIC) of 32 µg/ml for this compound against Staphylococcus aureus 25923, indicating its capability to inhibit the growth of this pathogen in a laboratory setting. The agent has also shown efficacy against biofilm-forming and multidrug-resistant isolates of S. aureus. Notably, it is not effective against Gram-negative bacteria such as E. coli.
Standard-of-Care Antibiotics for Staphylococcus aureus Infections
For infections caused by Staphylococcus aureus, particularly skin and soft tissue infections, the current standard-of-care includes a range of antibiotics. The choice of agent depends on the severity of the infection and the susceptibility of the specific bacterial strain, including whether it is methicillin-resistant S. aureus (MRSA).
Commonly prescribed antibiotics for S. aureus infections include:
-
For Methicillin-Susceptible S. aureus (MSSA):
-
Dicloxacillin
-
Cephalexin
-
Clindamycin
-
-
For Methicillin-Resistant S. aureus (MRSA):
-
Trimethoprim-sulfamethoxazole (TMP-SMX)
-
Doxycycline
-
Vancomycin (typically for more severe infections)
-
Linezolid
-
Daptomycin
-
The Critical Need for In Vivo Data
To generate a meaningful comparison guide for researchers, scientists, and drug development professionals, in vivo efficacy data is paramount. Such data, typically derived from animal models of infection (e.g., murine sepsis, skin infection, or pneumonia models), provides crucial insights into a drug candidate's performance, including:
-
Pharmacokinetics: How the agent is absorbed, distributed, metabolized, and excreted in the body.
-
Pharmacodynamics: The relationship between drug concentration and its antibacterial effect at the site of infection.
-
Efficacy: The ability of the agent to reduce bacterial burden and improve clinical outcomes (e.g., survival rates, lesion size reduction) compared to a placebo and standard-of-care treatments.
-
Safety and Tolerability: Potential adverse effects and the therapeutic window of the agent.
Without these in vivo studies, a direct comparison of this compound's efficacy against established antibiotics remains speculative.
Future Directions and Data Requirements
To facilitate the creation of a comprehensive comparison guide, the following experimental data for this compound would be required:
-
Animal Infection Model Studies: Data from well-controlled studies in relevant animal models (e.g., mice, rats) infected with clinically relevant strains of S. aureus (including MRSA).
-
Comparative Efficacy Data: Head-to-head comparisons of this compound with one or more standard-of-care antibiotics (e.g., vancomycin, linezolid) in these models. Key metrics would include bacterial clearance from tissues, survival rates, and other relevant clinical endpoints.
-
Detailed Experimental Protocols: Comprehensive descriptions of the methodologies used in these in vivo studies are necessary for critical evaluation and reproducibility. This includes details on the animal model, bacterial strains, inoculum size, dosing regimens (dose, frequency, and route of administration), and methods for assessing outcomes.
A summary of the currently available information and the necessary data for a full comparative analysis is presented below.
Data Summary and Requirements
| Parameter | This compound | Standard-of-Care Antibiotics (e.g., Vancomycin, Linezolid) |
| Mechanism of Action | Seryl-tRNA synthetase inhibitor | Various (e.g., cell wall synthesis inhibition, protein synthesis inhibition) |
| In Vitro Activity (MIC) | 32 µg/ml against S. aureus 25923 | Well-established and widely documented against a broad range of pathogens. |
| In Vivo Efficacy Data | Data Not Available | Extensive data from preclinical and clinical studies. |
| Experimental Protocols | Data Not Available | Standardized and published protocols are widely available. |
Experimental Workflow for Future In Vivo Efficacy Studies
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of a novel antibacterial agent like this compound.
Caption: A generalized workflow for in vivo antibacterial efficacy testing.
Comparative Analysis of Antibacterial Agent 227 and Other Seryl-tRNA Synthetase Inhibitors Against Staphylococcus aureus
A detailed guide for researchers, scientists, and drug development professionals on the cross-resistance profile and comparative efficacy of seryl-tRNA synthetase inhibitors, with a focus on Antibacterial Agent 227 and the potent natural product, albomycin.
This guide provides an objective comparison of the performance of seryl-tRNA synthetase (SerRS) inhibitors against various strains of Staphylococcus aureus, including methicillin-resistant (MRSA) isolates. The data presented is intended to inform research and development efforts in the pursuit of novel antibacterial agents.
Executive Summary
This compound, a seryl-tRNA synthetase (SerRS) inhibitor, has demonstrated inhibitory activity against Staphylococcus aureus. This guide places its activity in the context of other SerRS inhibitors, particularly the potent natural antibiotic albomycin, and compares their efficacy against clinically relevant strains and commonly used antibiotics. The primary mechanism of action for this class of inhibitors is the disruption of protein synthesis. Cross-resistance is a potential concern, primarily arising from modifications in the target enzyme, SerRS.
Data Presentation: Comparative In Vitro Activity
The following tables summarize the minimum inhibitory concentration (MIC) data for SerRS inhibitors and comparator antibiotics against various Staphylococcus aureus strains.
Table 1: MIC of this compound against S. aureus
| Antibacterial Agent | Strain | MIC (µg/mL) |
| This compound | S. aureus ATCC 25923 | 32 |
Data sourced from publicly available information on "this compound (Compd 29)".
Table 2: Comparative MICs of Albomycin δ2 and Standard Antibiotics against Clinical S. aureus Isolates
| Isolate Number | Albomycin δ2 (µg/mL) | Ciprofloxacin (µg/mL) | Vancomycin (µg/mL) | Penicillin G (µg/mL) | Resistance Profile |
| 1 | 0.25 | 0.5 | 1 | >512 | Penicillin-Resistant |
| 2 | 0.125 | 1 | 1 | >512 | Penicillin-Resistant |
| 3 | 0.125 | 1 | 1 | >512 | Penicillin-Resistant |
| 4 | 0.25 | 0.5 | 1 | >512 | Penicillin-Resistant |
| 5 | 0.125 | 1 | 2 | >512 | Penicillin-Resistant |
| 6 | 0.125 | 1 | 1 | >512 | Penicillin-Resistant |
| 7 | 0.125 | 0.5 | 1 | >512 | Penicillin-Resistant |
| 8 | 0.125 | 1 | 1 | >512 | Penicillin-Resistant |
| 9 | 0.25 | 1 | 1 | >512 | Penicillin-Resistant |
| 10 | 0.25 | 1 | 1 | >512 | Penicillin-Resistant |
| 11 | 0.125 | 1 | 1 | >512 | Penicillin-Resistant |
| 12 | 0.125 | 1 | 1 | >512 | Penicillin-Resistant |
| 13 | 0.125 | 0.5 | 1 | >512 | Penicillin-Resistant |
| 14 | 0.125 | 0.5 | 1 | >512 | Penicillin-Resistant |
| 15 | 0.125 | 1 | 1 | >512 | Penicillin-Resistant |
| 16 | 0.25 | 1 | 1 | >512 | Penicillin-Resistant |
| 17 | 0.125 | 1 | 1 | >512 | Penicillin-Resistant |
| 18 | 0.25 | 1 | 1 | >512 | Penicillin-Resistant |
| 19 | 0.125 | 1 | 1 | >512 | Penicillin-Resistant |
| 20 | 0.125 | 1 | 1 | >512 | Penicillin-Resistant |
| 21 (MRSA) | 0.125 | >512 | 1 | >512 | MRSA, Penicillin-Resistant |
| 22 (MRSA) | 0.25 | >512 | 1 | >512 | MRSA, Penicillin-Resistant |
| 23 (MRSA) | 0.125 | 1 | 1 | >512 | MRSA, Penicillin-Resistant |
| 24 | 0.125 | 0.5 | 1 | >512 | Penicillin-Resistant |
| 25 | 0.125 | 0.5 | 1 | >512 | Penicillin-Resistant |
| 26 | 0.125 | 0.5 | 1 | >512 | Penicillin-Resistant |
| 27 | 0.125 | 0.5 | 1 | >512 | Penicillin-Resistant |
Data adapted from a study on the total synthesis and antimicrobial evaluation of natural albomycins.[1]
Table 3: MICs of Albomycin δ2 and Ciprofloxacin against Reference Strains
| Antibiotic | S. pneumoniae ATCC 49619 (µg/mL) | S. aureus USA300 NRS384 (MRSA) (µg/mL) | B. subtilis ATCC 6633 (µg/mL) | E. coli BJ 5183 (µg/mL) |
| Albomycin δ2 | 0.0625 | 0.125 | 0.5 | 0.0312 |
| Ciprofloxacin | 0.5 | 2 | 0.125 | >512 |
Data adapted from a study on the total synthesis and antimicrobial evaluation of natural albomycins.[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented in this guide were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Inoculum:
-
S. aureus strains are cultured on an appropriate agar (B569324) medium, such as Tryptic Soy Agar (TSA), and incubated for 18-24 hours at 37°C.
-
A few colonies are transferred to a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized bacterial suspension is further diluted in cation-adjusted Mueller-Hinton Broth (MHIIB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Agent Dilutions:
-
Stock solutions of the antibacterial agents are prepared in a suitable solvent.
-
Serial two-fold dilutions of each agent are prepared in MHIIB in 96-well microtiter plates.
3. Inoculation and Incubation:
-
Each well of the microtiter plates containing the diluted antimicrobial agents is inoculated with the prepared bacterial suspension.
-
The final volume in each well is typically 100 µL.
-
The plates are incubated at 37°C for 18-24 hours in ambient air.
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
Growth is assessed visually or by measuring the optical density at 600 nm.
Mechanism of Action and Cross-Resistance
Seryl-tRNA synthetase inhibitors, such as this compound and albomycin, target a crucial step in bacterial protein synthesis.
Mechanism of seryl-tRNA synthetase inhibition.
Cross-resistance to SerRS inhibitors is most likely to occur through modifications of the target enzyme, which reduces the binding affinity of the inhibitor. This can happen via point mutations in the chromosomal gene encoding SerRS or through the acquisition of a second, resistant SerRS gene.
Potential pathways to cross-resistance.
Experimental Workflow for Cross-Resistance Studies
A systematic approach is required to evaluate the potential for cross-resistance to a new antibacterial agent.
Workflow for cross-resistance assessment.
References
Statistical analysis for comparing the antibacterial activity of different compounds
A Researcher's Guide to Statistical Analysis for Comparing Antibacterial Efficacy
Key Experimental Protocols for Assessing Antibacterial Activity
The two most widely utilized methods for quantitative assessment of antibacterial activity are the Broth Microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion test to measure zones of inhibition.[1][2]
Detailed Methodology: Broth Microdilution for MIC Determination
The Broth Microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3][4]
Protocol:
-
Inoculum Preparation: From a fresh culture (18-24 hours), suspend 3-5 isolated colonies of the test bacterium in a sterile saline or broth solution. Adjust the suspension's turbidity to match a 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[4][5]
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth, such as Mueller-Hinton Broth. The concentration range should be sufficient to capture the expected MIC value.[4]
-
Inoculation and Incubation: Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. Include a positive control (bacteria and broth, no compound) and a negative control (broth only). Incubate the plates at 35-37°C for 16-20 hours.[4][5]
-
MIC Determination: Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[3][4]
Detailed Methodology: Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer test is a standardized qualitative or semi-quantitative method used to determine the susceptibility of bacteria to various antimicrobial agents based on the size of the growth inhibition zone.[2][6][7]
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the MIC assay.
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar (B569324) plate to ensure confluent growth.
-
Disk Application: Aseptically apply paper disks impregnated with known concentrations of the test compounds onto the agar surface. Ensure disks are placed sufficiently far apart to prevent the overlap of inhibition zones.
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[8] The results are often interpreted as 'Susceptible,' 'Intermediate,' or 'Resistant' by comparing the zone diameters to standardized charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).[8][9]
Data Presentation for Comparative Analysis
Summarizing quantitative data in structured tables is essential for a clear comparison of antibacterial performance.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (µg/mL)
This table presents hypothetical MIC values for three novel compounds and a control antibiotic against a panel of common bacterial pathogens.
| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | E. faecalis (ATCC 29212) |
| Compound A | 8 | 16 | 64 | 4 |
| Compound B | 16 | 32 | >128 | 8 |
| Compound C | 4 | 8 | 32 | 2 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 | 0.5 |
Table 2: Comparative Zone of Inhibition Diameters (mm)
This table shows hypothetical zone of inhibition data from a Kirby-Bauer assay for the same set of compounds.
| Compound (Disk Content) | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | E. faecalis (ATCC 29212) |
| Compound A (30 µg) | 22 | 18 | 14 | 24 |
| Compound B (30 µg) | 19 | 16 | 11 | 21 |
| Compound C (30 µg) | 25 | 21 | 17 | 26 |
| Ciprofloxacin (5 µg) | 28 | 35 | 30 | 27 |
Statistical Analysis for Comparing Compounds
The choice of statistical test depends on the experimental method and the data distribution. It is crucial to perform multiple biological replicates to ensure statistical power.
Analysis of Disk Diffusion Data
Data from disk diffusion assays (zone diameters) are continuous and often follow a normal distribution, making them suitable for parametric tests.
-
Comparing Two Compounds: A Student's t-test can be used to determine if there is a significant difference between the mean zone diameters of two compounds.[7][10]
-
Comparing More Than Two Compounds: An Analysis of Variance (ANOVA) is appropriate for comparing the means of three or more groups.[11][12] If the ANOVA test shows a significant difference, post-hoc tests like Tukey's multiple comparison test can identify which specific groups differ.[11]
-
Non-Parametric Alternatives: If the data do not meet the assumptions of parametric tests (e.g., normal distribution), non-parametric alternatives such as the Mann-Whitney U test (for two groups) or the Kruskal-Wallis test (for more than two groups) should be used.
Analysis of MIC Data
MIC data are discrete and ordered, representing intervals rather than exact values (interval-censored data).[3][13] Therefore, non-parametric tests are generally more appropriate.
-
Comparing Multiple Compounds: The Kruskal-Wallis test is a suitable non-parametric method for determining if there are significant differences in MIC values among several compounds against a particular bacterial strain.[14]
-
Advanced Methods: For more complex analyses, especially with censored data (e.g., MICs reported as >128 µg/mL), survival analysis models or logistic regression can be employed.[3][13] These methods can properly handle the interval nature of MIC data and provide more robust comparisons.
Visualization of Workflows and Logic
Diagrams are powerful tools for illustrating experimental processes and analytical decisions.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Statistical Approach for Determination of Disk Diffusion-Based Cutoff Values for Systematic Characterization of Wild-Type and Non-Wild-Type Bacterial Populations in Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asm.org [asm.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. New Statistical Technique for Analyzing MIC-Based Susceptibility Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of "Antibacterial Agent 227": A Critical Safety Guide
The proper disposal of any chemical agent is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. The term "Antibacterial Agent 227" is ambiguous and can refer to several distinct substances, each with unique properties and requiring specific disposal protocols. Misidentification of the agent can lead to hazardous situations, including environmental contamination and the development of antimicrobial resistance. This guide provides detailed disposal procedures for various substances identified as "Agent 227" to ensure that researchers, scientists, and drug development professionals can manage their waste streams safely and effectively.
Crucial First Step: Identify Your Specific "Agent 227"
Before proceeding with any disposal protocol, it is imperative to positively identify the specific "this compound" you are working with. Review your Safety Data Sheet (SDS) or material specifications to determine the exact chemical name or CAS number. The disposal procedures for a common hand soap ingredient are vastly different from those for a fire suppressant, a research chemical, or a radioactive isotope.
Section 1: Disposal Procedures for L-227 (Component of Dial Complete® Antibacterial Foaming Hand Wash)
This substance is typically found in consumer products. While generally not considered hazardous in this form, in a laboratory setting, it is best practice to handle all chemical waste with care.
Immediate Safety and Handling:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses and nitrile gloves.
-
Ventilation: Handle in a well-ventilated area.
-
Spill Management: In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, follow your institution's emergency procedures.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect all waste containing L-227, including unused solutions, contaminated labware (e.g., pipette tips, flasks), and used PPE, in a designated, clearly labeled, and leak-proof hazardous waste container.
-
Container Labeling: Label the container as "Hazardous Waste" and include the chemical name ("L-227, component of antibacterial soap") and the date.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizers.
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Complete all required waste disposal forms as per your institution's and local regulations.
Quantitative Data Summary:
| Parameter | Specification | Source |
| Primary Hazard | Mild transient eye irritation; prolonged skin contact may cause irritation or dermatitis. | [1] |
| Incompatible Materials | Strong oxidizers and alkalies. | [1] |
| Recommended PPE | Safety glasses, chemical-resistant gloves. | [1] |
Disposal Workflow for L-227:
References
Essential Safety and Logistical Information for Handling Antibacterial Agent 227
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential guidance on the personal protective equipment (PPE) for handling Antibacterial agent 227, along with operational and disposal plans to foster a safe and efficient research environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial when handling chemical agents. The following table summarizes the recommended PPE for working with this compound, based on standard laboratory safety protocols.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Hands | Disposable, chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if contaminated, and never wear them outside the laboratory. Wash hands thoroughly with soap and water after removing gloves.[1][2][3] |
| Eyes | Safety glasses or goggles | Should be worn at all times in the laboratory to protect against splashes or aerosols.[1] |
| Face | Face shield | Recommended in addition to safety glasses or goggles when there is a significant risk of splashing or aerosol generation.[1][2] |
| Body | Laboratory coat or gown | A clean, buttoned lab coat should be worn to protect street clothes from contamination. It should not be worn outside of the laboratory area.[1][2][3] |
| Respiratory | Fume hood or appropriate respirator | All work with this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a risk assessment should be conducted to determine the appropriate respiratory protection. |
Operational Plan for Handling this compound
A systematic approach to handling ensures both safety and experimental integrity. The following workflow outlines the key steps for working with this compound.
Experimental Protocols: General Guidance
While specific experimental protocols will vary, the following general steps should be followed when working with this compound:
-
Preparation :
-
Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for the specific chemical being used. While a specific SDS for "this compound" was not found, general safety data sheets for similar antibacterial agents from suppliers like MedchemExpress are available and should be consulted.[4][5][6][7][8]
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area by decontaminating surfaces with an appropriate disinfectant, such as 70% ethanol (B145695) or a 10% bleach solution.
-
-
Handling :
-
All weighing and initial dilutions of powdered or concentrated liquid forms of the agent should be performed in a chemical fume hood to prevent inhalation of dust or aerosols.
-
When handling infectious fluids, manipulate them carefully to avoid spills and the production of aerosols.[1]
-
Use sterile equipment and aseptic techniques to prevent contamination of the agent and the experiment.
-
-
Spill Management :
-
In the event of a spill, immediately alert others in the area.
-
Cover the spill with absorbent material.
-
Apply a suitable disinfectant (e.g., 10% bleach solution) and allow sufficient contact time.
-
Clean the area, and dispose of all contaminated materials as hazardous waste.
-
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated items such as gloves, paper towels, and pipette tips should be collected in a designated, clearly labeled biohazard bag or container. |
| Liquid Waste | Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour chemical waste down the drain unless explicitly permitted by institutional guidelines. |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.[1] |
All waste must be disposed of in accordance with institutional, local, and national regulations for hazardous chemical and biological waste.
By adhering to these safety and logistical guidelines, researchers can minimize risks and maintain a secure laboratory environment when working with this compound.
References
- 1. Safe Handling of Infectious Agents - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. jed-s3.bluvalt.com [jed-s3.bluvalt.com]
- 3. Biosafety: Guidelines for Working with Pathogenic and Infectious Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
